2-Chlorodopamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminoethyl)-3-chlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c9-7-5(3-4-10)1-2-6(11)8(7)12/h1-2,11-12H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFLNNIHWWVCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCN)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145543 | |
| Record name | 2-Chlorodopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102851-70-7 | |
| Record name | 2-Chlorodopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102851707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorodopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chlorodopamine: From Synthesis to Vasodilation - An Unexplored Neurotoxic Potential
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the discovery and historical context of 2-chlorodopamine, a halogenated analog of the neurotransmitter dopamine. While initial research focused on its synthesis and potent vasodilator activity, the potential for neurotoxicity, a characteristic of other dopamine analogs, remains largely unexplored. This guide summarizes the available scientific literature, presenting key data, experimental protocols, and relevant biological pathways to inform future research in neuropharmacology and drug development.
Historical Context and Discovery
The exploration of halogenated catecholamines, including this compound, emerged from a broader scientific endeavor to understand the structure-activity relationships of dopamine and its receptors. The primary focus of early studies, dating back to the mid-1980s, was to investigate how modifications to the dopamine molecule, such as the addition of a chlorine atom, would affect its interaction with dopamine receptors and its physiological effects.
A key publication by McCarthy and colleagues in 1987 detailed a four-step synthesis of this compound. The primary motivation for this synthesis was to evaluate its potential as a renal vasodilator for the treatment of hypertension. This research was situated within the larger context of developing selective dopamine receptor agonists and antagonists for various therapeutic applications. While the neurotoxic potential of other dopamine analogs like 6-hydroxydopamine (6-OHDA) was well-established by this time, the initial research on this compound did not extend to an investigation of its effects on the viability of dopaminergic neurons.
Synthesis of this compound
The synthesis of this compound, as described in the literature, is a multi-step process. A generalized workflow for this synthesis is outlined below.
The Neurotoxicity of 2-Chlorodopamine: A Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Chlorodopamine (2-Cl-DA) is a halogenated analog of the neurotransmitter dopamine. While direct research on its neurotoxic profile is limited, this technical guide synthesizes information from related compounds and foundational principles of catecholamine neurobiology to propose a hypothesized mechanism of this compound-induced neurotoxicity. This document outlines the putative roles of oxidative stress, dopamine transporter (DAT) interaction, and mitochondrial dysfunction in the pathogenic activity of 2-Cl-DA. Furthermore, it provides detailed experimental protocols and conceptualizes data presentation to guide future research in this area.
Introduction: The Significance of Halogenated Catecholamines
Dopamine's metabolic pathway is a delicate balance; its dysregulation is implicated in neurodegenerative diseases such as Parkinson's disease. Chemical modification of the dopamine structure, such as halogenation, can profoundly alter its biological activity. The introduction of a chlorine atom to the dopamine molecule to form this compound is expected to modify its electronic properties, metabolic stability, and interaction with cellular machinery, potentially leading to enhanced neurotoxic effects. Studies on related halogenated compounds, such as para-halogenated amphetamines and methcathinones, have indicated that chlorination can increase cytotoxicity and mitochondrial toxicity.[1] This guide provides a framework for investigating the neurotoxic mechanisms of this compound.
Hypothesized Mechanism of this compound Neurotoxicity
The neurotoxic effects of this compound are likely multifaceted, involving a cascade of events initiated by its interaction with dopaminergic neurons. The proposed mechanism centers on three key areas: uptake and intracellular accumulation, induction of oxidative stress, and mitochondrial impairment.
Dopamine Transporter (DAT) Interaction and Intracellular Accumulation
This compound, as a structural analog of dopamine, is a putative substrate for the dopamine transporter (DAT). The DAT is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. It is hypothesized that 2-Cl-DA is actively transported into dopaminergic neurons via DAT. This selective uptake would lead to the accumulation of 2-Cl-DA within these neurons, concentrating its potential toxicity in the very cells that are crucial for motor control and other neurological functions.
Oxidative Stress and Quinone Formation
Once inside the neuron, this compound is susceptible to auto-oxidation, a process that is likely enhanced by the electron-withdrawing nature of the chlorine atom. This oxidation can generate highly reactive quinone species (2-Cl-DA-quinone) and reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. This is analogous to the well-established neurotoxicity of 6-hydroxydopamine (6-OHDA), which is known to generate free radicals.[2] The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis.
Mitochondrial Dysfunction
Mitochondria are particularly vulnerable to the effects of oxidative stress. The accumulation of ROS and reactive quinones can impair the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in mitochondrial membrane potential depolarization.[1] This mitochondrial dysfunction is a central event in many neurodegenerative processes, as it can trigger the intrinsic apoptotic pathway through the release of cytochrome c.
Potential for Tyrosine Hydroxylase Inhibition
Dopamine and its analogs can act as feedback inhibitors of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis.[3][4] It is plausible that this compound could also inhibit TH, leading to a disruption in dopamine homeostasis. While this may initially seem neuroprotective by reducing the overall catecholamine load, a severe disruption of this pathway could have long-term detrimental effects on neuronal function.
Signaling Pathways and Experimental Workflows
To facilitate the investigation of the hypothesized neurotoxic mechanisms of this compound, the following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow.
Caption: Hypothesized signaling cascade of this compound neurotoxicity.
References
- 1. Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. houptlab.org [houptlab.org]
- 4. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
2-Chlorodopamine: An In-Depth Technical Guide on its Effects on Dopamine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of 2-Chlorodopamine's effects on dopamine receptor subtypes. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology of this dopamine analog. This document synthesizes the available data, outlines relevant experimental methodologies, and visualizes the pertinent signaling pathways.
Important Note on Data Availability: Publicly available quantitative in vitro data on the binding affinity and functional potency of this compound at the five dopamine receptor subtypes (D1, D2, D3, D4, and D5) is scarce. The most direct evidence for its activity comes from a 1986 in vivo study demonstrating its agonism at DA1 (D1-like) receptors, where it was found to be approximately equipotent to dopamine in promoting renal vasodilation[1].
To provide a comprehensive framework and illustrate the pharmacological principles and experimental approaches, this guide includes data from a closely related positional isomer, 2-(4-chloro-3-hydroxyphenyl)ethylamine . It is crucial to note that this is a distinct chemical entity, and its pharmacological profile may differ significantly from that of this compound. This information is presented for illustrative purposes to fulfill the structural requirements of this guide.
Introduction to this compound and Dopamine Receptors
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are integral to a wide range of physiological and neurological processes, including motor control, motivation, reward, and cognition. They are the primary targets for therapeutic agents used in the treatment of disorders such as Parkinson's disease, schizophrenia, and addiction. There are five main subtypes of dopamine receptors, which are categorized into two families based on their genetic structure, signaling mechanisms, and pharmacology:
-
D1-like receptors (D1 and D5): These receptors typically couple to the Gs alpha subunit of the G protein complex. Their activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).
-
D2-like receptors (D2, D3, and D4): These receptors primarily couple to the Gi alpha subunit. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
The specific effects of a dopaminergic ligand are determined by its affinity and efficacy at these different receptor subtypes. This compound is a synthetic analog of dopamine where a chlorine atom is substituted at the 2-position of the catechol ring. This modification can significantly alter the compound's interaction with dopamine receptors and its overall pharmacological profile.
Quantitative Data on Dopamine Receptor Interactions
Illustrative Data: 2-(4-chloro-3-hydroxyphenyl)ethylamine
To illustrate the type of quantitative data necessary for a full pharmacological characterization, the following tables summarize the binding affinities and functional activities of the related compound, 2-(4-chloro-3-hydroxyphenyl)ethylamine, at D1 and D2 dopamine receptors. This data is derived from a study that used radioligand competition assays and adenylyl cyclase activity assays in rat striatum membranes[2].
Table 1: Illustrative Binding Affinity (Ki) of 2-(4-chloro-3-hydroxyphenyl)ethylamine at Dopamine Receptor Subtypes
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) |
| Dopamine | 210 | 140 |
| 2-(4-chloro-3-hydroxyphenyl)ethylamine | 1500 | 1000 |
Ki values represent the concentration of the compound required to inhibit 50% of the binding of a specific radioligand. Lower Ki values indicate higher binding affinity.
Table 2: Illustrative Functional Activity of 2-(4-chloro-3-hydroxyphenyl)ethylamine at Dopamine Receptor Subtypes
| Compound | D1-mediated Adenylyl Cyclase Stimulation | D2-mediated Adenylyl Cyclase Inhibition |
| Dopamine | Effective Stimulator | Effective Inhibitor |
| 2-(4-chloro-3-hydroxyphenyl)ethylamine | Less effective than Dopamine | D2 Agonist |
Experimental Protocols
The characterization of a compound like this compound at dopamine receptor subtypes involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To quantify the affinity of a test compound for D1 and D2 dopamine receptors.
Materials:
-
Membrane preparations from cells stably expressing human D1 or D2 receptors.
-
Radioligands: [3H]SCH 23390 (for D1 receptors), [3H]Spiperone (for D2 receptors).
-
Non-specific binding agent: Butaclamol (for D1), Haloperidol (for D2).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
96-well filter plates.
-
Scintillation counter.
Protocol:
-
In each well of a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells is prepared with the membrane, radioligand, and a high concentration of the non-specific binding agent.
-
Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through the filter plates to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assays
These assays determine the functional effect of a compound on D1-like (Gs-coupled) or D2-like (Gi-coupled) receptors by measuring changes in intracellular cAMP levels.
Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist at D1 or D2 receptors.
Materials:
-
Cells stably expressing human D1 or D2 receptors.
-
Test compound at various concentrations.
-
Forskolin (an adenylyl cyclase activator, used in D2 antagonist assays).
-
A known agonist (e.g., dopamine) for antagonist assays.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
-
Cell culture medium and plates.
Protocol for D1 Agonist Assay:
-
Plate the D1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with a stimulation buffer.
-
Add the test compound at various concentrations to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).
Protocol for D2 Agonist/Antagonist Assay:
-
Plate the D2-expressing cells in a 96-well plate.
-
For an agonist assay, add the test compound and measure the decrease in basal or forskolin-stimulated cAMP levels.
-
For an antagonist assay, pre-incubate the cells with the test compound, then add a known D2 agonist (like quinpirole) in the presence of forskolin.
-
Measure the resulting cAMP levels. An antagonist will block the ability of the agonist to inhibit forskolin-stimulated cAMP accumulation.
-
Analyze the data to determine the EC50 or IC50 of the test compound.
Signaling Pathways
The binding of an agonist like this compound to a dopamine receptor initiates a cascade of intracellular events. The specific pathway activated depends on the receptor subtype.
D1-like Receptor Signaling
Based on in vivo evidence, this compound is expected to act as an agonist at D1-like receptors[1]. This would trigger the Gs signaling pathway, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
D2-like Receptor Signaling
While there is no direct evidence, if this compound were to act as an agonist at D2-like receptors, it would engage the Gi signaling pathway. This would lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The beta-gamma subunit of the Gi protein can also independently modulate other effectors, such as ion channels.
Conclusion and Future Directions
The available evidence points towards this compound being a D1-like receptor agonist with a potency comparable to that of endogenous dopamine. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of detailed in vitro studies. To fully elucidate the therapeutic potential and selectivity of this compound, further research is required to:
-
Determine its binding affinities (Ki) at all five dopamine receptor subtypes (D1-D5) through comprehensive radioligand binding assays.
-
Quantify its functional potency (EC50) and efficacy (Emax) at each receptor subtype using functional assays, such as cAMP modulation or β-arrestin recruitment assays.
-
Assess its selectivity profile against other neurotransmitter receptors to identify potential off-target effects.
-
Conduct in vivo studies to correlate its receptor activity with behavioral outcomes.
Such studies would provide the necessary data to construct a complete pharmacological profile of this compound, enabling a more informed assessment of its potential as a research tool or a lead compound for drug development.
References
- 1. Synthesis and renal vasodilator activity of this compound and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of 2-Chlorodopamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorodopamine (2-Cl-DA) is a halogenated derivative of the endogenous neurotransmitter dopamine. This document provides a comprehensive overview of its pharmacological profile, synthesizing available data on its receptor interactions, functional activity, and neurotoxic potential. While quantitative in vitro data on its binding affinity and functional potency at specific dopamine receptor subtypes are limited in the public domain, this guide consolidates existing in vivo findings and related toxicological research. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of dopaminergic systems and the development of novel therapeutic agents.
Introduction
Dopamine is a critical catecholamine neurotransmitter involved in a myriad of physiological functions, including motor control, motivation, reward, and cognitive function. The pharmacological manipulation of the dopaminergic system is a cornerstone of treatment for several neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder. The synthesis and evaluation of dopamine analogs, such as this compound, are crucial for elucidating the structure-activity relationships that govern ligand-receptor interactions and for the discovery of novel therapeutic leads with improved selectivity and efficacy. This guide focuses on the pharmacological characteristics of this compound, with a particular emphasis on its activity at dopamine receptors and its potential neurotoxicity.
Receptor Pharmacology
Dopamine D1-like Receptor Activity (D1 and D5)
In vivo studies have demonstrated that this compound acts as an agonist at the dopamine D1 receptor. Specifically, research has shown that this compound is equipotent to dopamine in its ability to increase renal blood flow in anesthetized dogs, an effect that is characteristic of DA1 receptor agonism.[1] This vasodilation was blocked by a DA1 antagonist, confirming the receptor-mediated nature of this effect.[1]
Dopamine D2-like Receptor Activity (D2, D3, and D4)
There is a significant lack of specific data on the interaction of this compound with D2-like receptors.
Data Summary
The available pharmacological data for this compound is summarized in the tables below. It is important to note the absence of comprehensive in vitro binding and functional data.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| D1 | Data not available | Data not available | Data not available | |
| D2 | Data not available | Data not available | Data not available | |
| D3 | Data not available | Data not available | Data not available | |
| D4 | Data not available | Data not available | Data not available | |
| D5 | Data not available | Data not available | Data not available |
Table 2: Functional Activity of this compound
| Receptor Subtype | Assay Type | Effect | Potency (e.g., EC50) | Efficacy (e.g., Emax) | Reference |
| DA1 (in vivo) | Renal Blood Flow | Agonist | Equipotent to Dopamine | Data not available | [1] |
Neurotoxicity
A significant aspect of the pharmacological profile of chlorinated dopamine species is their potential for neurotoxicity. Research has shown that the reaction of dopamine with hypochlorous acid (HOCl), a reactive oxygen species produced by myeloperoxidase, can lead to the formation of chlorinated dopamine products.[2]
These products, including this compound, have been demonstrated to be cytotoxic.[2] The proposed mechanisms of toxicity include:
-
Necroptosis: Soluble chlorinated dopamine products can induce necroptotic cell death in neuronal cell lines, such as retinoic acid-differentiated SH-SY5Y cells.[2] This is associated with a loss of cell attachment and mitochondrial dysfunction.[2]
-
Apoptosis: Aggregates of chlorinated dopamine can be absorbed by macrophage-like cells, leading to apoptotic cell death.[2]
The formation and toxicity of these chlorinated species can be mitigated by sulfur-containing compounds, suggesting a potential avenue for neuroprotective strategies.[2]
Experimental Protocols
Detailed experimental protocols for the pharmacological evaluation of this compound are not explicitly available. However, based on standard methodologies in the field, the following sections outline the general procedures for key experiments.
Radioligand Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of a test compound, such as this compound, for dopamine receptors.
Objective: To determine the inhibition constant (Ki) of this compound at specific dopamine receptor subtypes.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2).
-
Non-labeled competing ligand for determination of non-specific binding (e.g., haloperidol for D2).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Multi-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-50 µ g/well .
-
Assay Setup: In a multi-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of a non-labeled competing ligand.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (General Protocol)
This protocol outlines a general method for assessing the functional activity of this compound at Gs-coupled (D1-like) or Gi-coupled (D2-like) dopamine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of this compound at specific dopamine receptor subtypes.
Materials:
-
A cell line stably expressing the dopamine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
This compound hydrochloride.
-
Forskolin (for studying Gi-coupled receptors).
-
A known dopamine receptor agonist and antagonist (for controls).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Multi-well cell culture plates.
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Culture: Plate the cells in multi-well plates and grow to a suitable confluency.
-
Assay Preparation: On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.
-
Compound Addition:
-
For Gs-coupled receptors (D1-like): Add varying concentrations of this compound to the wells.
-
For Gi-coupled receptors (D2-like): Add varying concentrations of this compound followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
For agonists: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
For antagonists: Plot the inhibition of the agonist- or forskolin-stimulated cAMP response against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.
Experimental Workflow
Caption: General experimental workflow for the pharmacological profiling of this compound.
Conclusion
This compound is a dopamine analog with demonstrated agonist activity at DA1 receptors in vivo, where it exhibits potency comparable to that of dopamine. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of publicly available in vitro data on its binding affinities and functional activities at the full spectrum of dopamine receptor subtypes. Furthermore, the neurotoxic potential of chlorinated dopamine species, including this compound, represents a critical area for further investigation, particularly in the context of neurodegenerative diseases. The experimental protocols and workflows outlined in this guide provide a framework for future research aimed at fully elucidating the pharmacological and toxicological properties of this compound. Such studies are essential for determining its potential utility as a pharmacological tool or as a lead for therapeutic development.
References
An In-depth Technical Guide to the Interaction of Halogenated Dopamine Analogs with the Dopamine Transporter
Disclaimer: Direct experimental data on 2-Chlorodopamine's specific interaction with the dopamine transporter (DAT) is limited in publicly accessible scientific literature. This guide synthesizes information from closely related halogenated and neurotoxic dopamine analogs, particularly 6-hydroxydopamine (6-OHDA), to provide a comprehensive framework for understanding the potential pharmacology and experimental evaluation of compounds like this compound.
Introduction
The dopamine transporter (DAT) is a critical presynaptic protein belonging to the solute carrier 6 (SLC6) family.[1] Its primary function is the termination of dopaminergic signaling by clearing dopamine from the synaptic cleft via reuptake into the presynaptic neuron.[2][3] This regulatory role makes DAT a principal target for a wide range of therapeutic agents and drugs of abuse, including cocaine and amphetamines.[3][4]
The study of dopamine analogs, including halogenated variants like this compound, is crucial for several reasons. These compounds can serve as pharmacological tools to probe the structure and function of DAT, act as potential neurotoxins for creating disease models (e.g., Parkinson's disease), or be investigated as novel therapeutic agents.[5] The addition of a halogen, such as chlorine, to the dopamine scaffold can significantly alter its electronic properties, metabolic stability, and affinity for the transporter, leading to unique pharmacological profiles.
This guide details the presumed mechanism of interaction for a compound like this compound with DAT, provides quantitative data for relevant reference compounds, outlines detailed experimental protocols for its characterization, and illustrates the key molecular pathways involved in its potential neurotoxic effects.
Mechanism of Interaction with the Dopamine Transporter
Based on the behavior of similar compounds, this compound is hypothesized to act as a substrate for the dopamine transporter. This implies that DAT recognizes and translocates it from the extracellular space into the presynaptic terminal, similar to dopamine itself.
The key steps in this interaction are:
-
Binding: The analog binds to the outward-facing conformation of DAT in the plasma membrane. This binding is dependent on the presence of sodium and chloride ions.[6]
-
Translocation: Following binding, the transporter undergoes a conformational change, moving the analog across the membrane and into the intracellular space.
-
Intracellular Accumulation: Once inside the neuron, the analog can accumulate. Unlike dopamine, which is efficiently packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2), analogs may interfere with this process or have a higher propensity for auto-oxidation.
This transport-mediated accumulation is the primary mechanism by which neurotoxic dopamine analogs, such as 6-hydroxydopamine (6-OHDA), achieve their selective toxicity against dopaminergic neurons.[5][7][8] It is plausible that this compound would follow a similar pathway, making its interaction with DAT a critical determinant of its cellular effects.
Quantitative Pharmacological Data
No specific binding affinity (Kᵢ) or uptake inhibition (IC₅₀) values for this compound at DAT are readily available. The tables below provide reference data for standard DAT ligands and the cytotoxicity of the DAT-transported neurotoxin 6-OHDA. These values serve as a benchmark for the design and interpretation of experiments with novel analogs.
Table 1: Inhibition Constants (IC₅₀) for Standard DAT Ligands
| Compound | IC₅₀ (nM) | Assay Type | Radioligand | Source |
|---|---|---|---|---|
| GBR 12909 | 5 | Radioligand Binding | [³H]BTCP | [4] |
| Nomifensine | 15 | Radioligand Binding | [³H]BTCP | [4] |
| BTCP | 7.1 | Radioligand Binding | [³H]BTCP | [4] |
| Dopamine | 10,000 | Radioligand Binding | [³H]BTCP |[4] |
Table 2: Cytotoxicity Data for 6-Hydroxydopamine (6-OHDA)
| Compound | TC₅₀ (µM) | Cell Line | Key Condition | Source |
|---|---|---|---|---|
| 6-OHDA | 88 | HEK-293 | Expressing human DAT (hDAT) | [7] |
| 6-OHDA | 39 | HEK-293 | Expressing hDAT and A53T α-synuclein |[7] |
TC₅₀ (half-maximal toxic concentration) is the concentration of a substance that causes death to 50% of the cells after a 24-hour exposure.
Experimental Protocols
Characterizing the interaction of a novel compound like this compound with DAT involves two primary in vitro assays: radioligand binding assays to determine affinity and uptake inhibition assays to measure functional transport blockade.
Protocol: Radioligand Binding Competition Assay
This assay measures the affinity of a test compound (e.g., this compound) for DAT by quantifying its ability to compete with a known high-affinity radioligand.
1. Membrane Preparation:
-
Homogenize tissue rich in DAT (e.g., rat striatum) or cells expressing recombinant DAT in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.[9]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes at 4°C).[9]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[9]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
For determining non-specific binding, use a high concentration of a known DAT inhibitor (e.g., 10 µM BTCP or nomifensine).[4]
-
Incubate the plate for a set time at a specific temperature (e.g., 60-120 minutes at 4°C or room temperature) to reach equilibrium.[4][9]
3. Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[9]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[9]
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to fit the data and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]
Protocol: [³H]Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of dopamine into cells.
1. Cell Culture:
-
Use a cell line stably or transiently expressing the human dopamine transporter (hDAT), such as HEK-293 or COS-7 cells.[1]
-
Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere and grow to a confluent monolayer.[10]
2. Uptake Assay Procedure:
-
Wash the cells once with a Krebs-HEPES or Krebs-Ringer buffer (KHB/KRB) at room temperature.[10]
-
Pre-incubate the cells for 10-15 minutes with varying concentrations of the test compound (e.g., this compound) or a reference inhibitor (for non-specific uptake, e.g., 10 µM mazindol).[10]
-
Initiate the uptake by adding a fixed concentration of [³H]dopamine (e.g., 5-200 nM).[10]
-
Allow the uptake to proceed for a short, defined period within the linear range of transport (e.g., 1-10 minutes at room temperature).[10]
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer.[10]
3. Lysis and Counting:
-
Lyse the cells in each well (e.g., with 1% SDS).[10]
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]dopamine taken up by the cells using a scintillation counter.
4. Data Analysis:
-
Subtract the counts from the non-specific uptake wells from all other wells.
-
Plot the percentage of uptake inhibition against the log concentration of the test compound.
-
Use non-linear regression to determine the IC₅₀ value for uptake inhibition.
Visualization of Pathways and Workflows
Proposed Neurotoxic Signaling Pathway
The diagram below illustrates the hypothesized mechanism by which a DAT substrate like this compound (using 6-OHDA as a model) induces selective neurotoxicity in dopaminergic neurons.
Caption: Proposed mechanism of DAT-mediated neurotoxicity.
Experimental Workflow
The following diagram outlines a logical workflow for the characterization of a novel dopamine analog.
Caption: Standard workflow for characterizing a novel DAT ligand.
Conclusion
While this compound itself remains an under-characterized molecule, the principles governing the interaction of dopamine analogs with the dopamine transporter are well-established. It is likely that this compound acts as a DAT substrate, gaining entry into dopaminergic neurons where it can exert further effects, potentially including neurotoxicity through oxidative stress and mitochondrial inhibition, as modeled by the well-known neurotoxin 6-OHDA. The experimental protocols and workflows detailed in this guide provide a robust framework for the empirical investigation of this compound and other novel halogenated analogs, enabling researchers to determine their binding affinity, functional impact on dopamine uptake, and potential for inducing selective neurodegeneration. Such studies are vital for advancing our understanding of DAT pharmacology and for the development of new tools and therapies for neurological and psychiatric disorders.
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective dopaminergic vulnerability in Parkinson’s disease: new insights into the role of DAT [frontiersin.org]
- 3. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. A VITAL ROLE FOR Kv CHANNELS IN DOPAMINE TRANSPORTER-MEDIATED 6-HYDROXYDOPAMINE NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloride Requirement for Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine transporter-mediated cytotoxicity of 6-hydroxydopamine in vitro depends on expression of mutant alpha-synucleins related to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2-Chlorodopamine in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a general guideline for the use of 2-Chlorodopamine in primary neuronal cell culture. Direct experimental data on the application of this compound in this specific context is limited in publicly available literature. The provided methodologies and expected outcomes are extrapolated from studies on dopamine, its analogs, and general neurotoxins in neuronal cell lines and in vivo models. Researchers should treat these protocols as a starting point and perform thorough dose-response and time-course experiments to determine the optimal conditions for their specific experimental setup.
Introduction
This compound is a halogenated analog of the neurotransmitter dopamine. Structurally, it retains the core dopamine pharmacophore but includes a chlorine atom on the catechol ring. This modification can significantly alter its chemical and pharmacological properties, including receptor affinity, metabolism, and potential for inducing neurotoxicity. In vivo studies in canine models have demonstrated that this compound acts as a potent DA1 receptor agonist, with efficacy comparable to dopamine in increasing renal blood flow[1]. Given the role of dopamine and its analogs in neurodegenerative models, this compound is a compound of interest for studying dopaminergic signaling and neurotoxicity in primary neuronal cultures.
These notes provide a framework for investigating the effects of this compound on primary neurons, including protocols for cell culture, treatment, and assessment of cellular responses.
Potential Applications in Primary Neuronal Culture
-
Selective Dopaminergic Neurotoxicity: As a dopamine analog, this compound may be selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), leading to targeted neurotoxicity. This can be a valuable tool for creating in vitro models of Parkinson's disease and other neurodegenerative disorders involving the dopaminergic system.
-
DA1 Receptor Agonism Studies: Given its demonstrated DA1 receptor agonist activity, this compound can be used to investigate the downstream signaling pathways and physiological effects of DA1 receptor activation in primary neurons.
-
Structure-Activity Relationship Studies: By comparing the effects of this compound with dopamine and other halogenated analogs, researchers can elucidate the role of specific structural modifications in modulating neurotoxic or neuroprotective effects.
-
Investigation of Oxidative Stress and Apoptotic Pathways: Similar to dopamine, this compound may induce oxidative stress and trigger apoptotic cell death in neurons. Primary neuronal cultures provide an ideal system to dissect these molecular mechanisms.
Quantitative Data Summary
Due to the lack of specific studies on this compound in primary neuronal cultures, the following table includes data from related compounds and different experimental systems to provide a starting point for experimental design.
| Compound | Cell/System Type | Concentration Range | Exposure Time | Observed Effect | Reference |
| This compound | Anesthetized Dogs (in vivo) | N/A (dose-dependent) | N/A | Equipotent to dopamine in increasing renal blood flow (DA1 agonism) | [1] |
| Dopamine | SH-SY5Y Neuroblastoma Cells | 10 - 40 µM | Up to 96 hours | Dose- and time-dependent loss of cell viability, mitochondrial dysfunction | [2] |
| Dopamine | SH-SY5Y Neuroblastoma Cells | 300 - 500 µM | 24 hours | Induction of apoptosis | [3] |
Experimental Protocols
Preparation of Primary Neuronal Cultures
This protocol provides a general method for establishing primary cortical or hippocampal neuron cultures from embryonic rodents. Specific details may need to be optimized based on the neuronal type and species.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or E16 mouse)
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryos and isolate the desired brain region (e.g., cortex or hippocampus) in ice-cold dissection medium.
-
Mince the tissue and incubate in the enzymatic dissociation solution according to the manufacturer's instructions to digest the extracellular matrix.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the cells onto poly-amino acid coated culture vessels at a desired density in pre-warmed neuronal culture medium.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Perform partial media changes as required.
Preparation and Application of this compound
Materials:
-
This compound hydrochloride (or other salt form)
-
Sterile, deionized water or appropriate solvent (e.g., DMSO, followed by dilution in culture medium)
-
Neuronal culture medium
Procedure:
-
Prepare a high-concentration stock solution of this compound in the chosen solvent. For example, a 10 mM stock in sterile water.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light to prevent degradation.
-
On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations in pre-warmed neuronal culture medium.
-
Remove the existing medium from the primary neuronal cultures and replace it with the medium containing the desired concentration of this compound.
-
Return the cultures to the incubator for the desired exposure time.
Note: It is crucial to include appropriate controls, such as vehicle-treated and untreated cells.
Assessment of Neurotoxicity
4.3.1. Cell Viability Assays (e.g., MTT or LDH Assay)
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Add MTT reagent to the culture medium and incubate.
-
Solubilize the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Collect the culture supernatant.
-
Perform the LDH enzymatic reaction according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength.
-
4.3.2. Apoptosis Assays (e.g., Caspase-3 Activity or TUNEL Staining)
-
Caspase-3 Activity Assay:
-
Lyse the cells to release intracellular contents.
-
Add a fluorogenic or colorimetric caspase-3 substrate.
-
Measure the fluorescence or absorbance to quantify enzyme activity.
-
-
TUNEL Staining:
-
Fix and permeabilize the cells.
-
Incubate with the TUNEL reaction mixture to label DNA strand breaks.
-
Visualize the labeled cells using fluorescence microscopy.
-
Visualizations: Signaling Pathways and Workflows
Hypothetical Signaling Pathway for this compound-Induced Neurotoxicity
References
- 1. Synthesis and renal vasodilator activity of this compound and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Cytotoxicity on SH-SY5Y Cells: Involvement of α-Synuclein and Relevance in the Neurodegeneration of Sporadic Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Lack of Evidence for 2-Chlorodopamine as an In Vivo Neurotoxin for Dopaminergic Neurons
Despite a comprehensive review of available scientific literature, there is no established evidence to support the use of 2-Chlorodopamine as a selective neurotoxin for in vivo studies targeting dopaminergic neurons. Researchers and drug development professionals seeking to create animal models of dopamine depletion, such as those used in Parkinson's disease research, should be aware that protocols for the in vivo administration of this compound for this purpose are not documented in published studies.
The scientific community predominantly utilizes other well-characterized neurotoxins to induce selective degeneration of dopaminergic neurons in animal models. These include 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1][2][3] These agents have been extensively studied, and detailed protocols for their stereotaxic injection into relevant brain regions, such as the substantia nigra or striatum, are widely available.[4][5][6][7][8]
While some research has explored the synthesis and pharmacological properties of this compound and its derivatives, these studies have focused on their effects as dopamine receptor ligands or their impact on peripheral systems, such as renal blood flow. There is no indication in the available literature that this compound possesses the specific neurotoxic properties required for the targeted destruction of dopamine neurons within the central nervous system in vivo.
In light of these findings, this guide cannot provide application notes or experimental protocols for the in vivo administration of this compound as a neurotoxin due to the absence of a scientific foundation for such a procedure.
For researchers interested in creating animal models of dopaminergic neurodegeneration, the following established neurotoxins and their corresponding administration routes are recommended based on extensive use in the field:
| Neurotoxin | Animal Model | Typical Administration Route | Target Brain Regions |
| 6-hydroxydopamine (6-OHDA) | Rodents (Rats, Mice) | Stereotaxic injection | Substantia nigra, Medial forebrain bundle, Striatum |
| MPTP | Primates, Mice | Systemic injection (intraperitoneal, subcutaneous) | Substantia nigra |
Experimental Workflow for Established Dopaminergic Neurotoxins (e.g., 6-OHDA)
For illustrative purposes, a generalized experimental workflow for creating a unilateral 6-OHDA lesion model in rodents is presented below. This is a common procedure for which detailed protocols are readily available in the scientific literature.
Caption: Generalized workflow for creating a neurotoxic lesion model of Parkinson's disease.
Signaling Pathway of Dopaminergic Neurotoxicity (Conceptual)
The mechanism of action for established neurotoxins like 6-OHDA involves uptake into dopaminergic neurons and the generation of reactive oxygen species, leading to oxidative stress and cell death. A conceptual diagram of this process is provided below.
Caption: Conceptual pathway of neurotoxin-induced dopaminergic neuron death.
References
- 1. A 6-hydroxydopamine in vivo model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Effects of LPS and 6-OHDA on Microglia's Morphology in Rats: Implications for Inflammatory Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of 6-hydroxydopamine-induced damage to nigro-striatal pathway and Locus coeruleus as a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. Stereotaxic Injections [protocols.io]
- 7. rwdstco.com [rwdstco.com]
- 8. Optimized Stereotactic Injection Protocol for Targeting the Locus Coeruleus with Minimal Neurotoxicity [protocols.io]
Application Note: HPLC Method for the Detection and Quantification of 2-Chlorodopamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 2-Chlorodopamine. Drawing upon established methodologies for dopamine and related catecholamines, this protocol provides a robust starting point for the analysis of this chlorinated derivative in various sample matrices. The method utilizes a reversed-phase C18 column with UV detection, offering a balance of sensitivity, selectivity, and accessibility for research and pharmaceutical quality control applications.
Introduction
This compound, a halogenated derivative of the essential neurotransmitter dopamine, is a compound of interest in neuropharmacological research and drug development. Its structural similarity to dopamine suggests potential interactions with dopaminergic pathways, making it a candidate for studies on neurotoxicity, receptor binding, and as a potential pharmacological agent. Accurate and reliable quantification of this compound is crucial for these investigations.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of small molecules in complex mixtures. This document outlines a proposed HPLC method, leveraging common laboratory instrumentation, to facilitate the analysis of this compound.
Chemical Information:
-
Compound: this compound
-
IUPAC Name: 4-(2-aminoethyl)-3-chlorobenzene-1,2-diol[1]
-
Molecular Formula: C₈H₁₀ClNO₂[1]
-
Molecular Weight: 187.62 g/mol [1]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate or Potassium dihydrogen phosphate (analytical grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Ultrapure water
-
Chromatographic Conditions
The following conditions are proposed as a starting point and may require optimization based on the specific sample matrix and instrumentation.
| Parameter | Recommended Setting |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 10 minutes, then re-equilibration |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Rationale for Parameter Selection: The selection of a C18 column provides good retention for moderately polar compounds like this compound. A buffered mobile phase at a low pH ensures the amine group is protonated, leading to better peak shape. Acetonitrile is a common organic modifier in reversed-phase chromatography. A UV detection wavelength of 280 nm is chosen based on the absorbance profile of the parent compound, dopamine.[2][3]
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation protocol will depend on the sample matrix. A generic solid-phase extraction (SPE) method for biological fluids is provided as an example.
-
Sample Pre-treatment: Acidify the sample (e.g., plasma, urine) with an equal volume of 0.1 M perchloric acid to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the this compound with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Data Presentation and Analysis
Calibration Curve
Inject the working standard solutions and plot the peak area versus the concentration of this compound. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
Quantification of this compound in Samples
Inject the prepared samples and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the original sample using the calibration curve equation and accounting for any dilution or concentration factors from the sample preparation process.
Method Validation Parameters (Hypothetical)
The following table summarizes the expected performance characteristics of a validated method based on typical results for similar catecholamine analyses.
| Parameter | Expected Value | Description |
| Retention Time (tR) | 4 - 6 min | The time at which this compound elutes from the column. |
| Linearity (R²) | > 0.995 | The correlation coefficient for the calibration curve over the specified concentration range. |
| Limit of Detection (LOD) | ~0.05 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Accuracy (% Recovery) | 90 - 110% | The closeness of the measured value to the true value. |
| Precision (% RSD) | < 5% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. This compound | C8H10ClNO2 | CID 128212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 3. A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chlorodopamine Treatment of SH-SY5Y Neuroblastoma Cells
Introduction
2-Chlorodopamine is a chlorinated derivative of the neurotransmitter dopamine. Halogenated catechols are known to be neurotoxic, and it is hypothesized that this compound induces cytotoxicity, apoptosis, and oxidative stress in neuronal cells, similar to the effects observed with dopamine and other neurotoxins.[1][2] The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neurodegenerative processes, including those involved in Parkinson's disease, due to its dopaminergic phenotype.[3] These application notes provide a framework for investigating the neurotoxic effects of this compound in SH-SY5Y cells.
Key Applications
-
Cytotoxicity Assessment: Determining the concentration- and time-dependent effects of this compound on cell viability.
-
Apoptosis Analysis: Investigating the induction of programmed cell death and the underlying molecular mechanisms.
-
Oxidative Stress Measurement: Quantifying the generation of reactive oxygen species (ROS) following treatment.
Data Presentation
The following tables summarize hypothetical quantitative data based on dopamine-induced effects in SH-SY5Y cells, which can serve as a template for presenting experimental results with this compound.
Table 1: Cytotoxicity of this compound on SH-SY5Y Cells (MTT Assay)
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.2 |
| 10 | 92 ± 3.8 | 85 ± 4.1 |
| 50 | 75 ± 5.1 | 63 ± 3.9 |
| 100 | 58 ± 4.2 | 45 ± 4.8 |
| 200 | 41 ± 3.7 | 30 ± 3.5 |
| 400 | 25 ± 2.9 | 18 ± 2.7 |
Table 2: Apoptosis Induction by this compound in SH-SY5Y Cells
| Treatment | Caspase-3 Activity (Fold Change vs. Control) | Bax/Bcl-2 Ratio (Fold Change vs. Control) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (100 µM, 24h) | 3.2 ± 0.4 | 2.8 ± 0.3 |
| This compound (200 µM, 24h) | 5.8 ± 0.6 | 4.5 ± 0.5 |
Table 3: Oxidative Stress Markers in SH-SY5Y Cells Treated with this compound
| Treatment | Intracellular ROS Levels (Fold Change vs. Control) |
| Control | 1.0 ± 0.15 |
| This compound (100 µM, 6h) | 2.5 ± 0.3 |
| This compound (200 µM, 6h) | 4.1 ± 0.5 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Prepare serial dilutions of 2-Chlorodamopamine in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include untreated wells as a control.
-
Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 2: Measurement of Caspase-3 Activity
This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound stock solution
-
Caspase-3 colorimetric or fluorometric assay kit (e.g., containing Ac-DEVD-pNA or a similar substrate)
-
Cell lysis buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 6-well plate and treat with desired concentrations of this compound for the specified time (e.g., 24 hours).
-
Harvest the cells and lyse them using the cell lysis buffer provided in the assay kit.
-
Centrifuge the cell lysates to pellet the debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the fold change in caspase-3 activity relative to the untreated control.
Protocol 3: Determination of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound stock solution
-
DCFH-DA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed SH-SY5Y cells in a black 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to attach.
-
Treat the cells with this compound for the desired time (e.g., 6 hours).
-
Wash the cells twice with warm PBS.
-
Incubate the cells with 20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.
-
Express the ROS levels as a percentage of the control.
Visualizations
Caption: Experimental workflow for assessing this compound neurotoxicity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Extracellular dopamine induces the oxidative toxicity of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Cytotoxicity on SH-SY5Y Cells: Involvement of α-Synuclein and Relevance in the Neurodegeneration of Sporadic Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
Application Notes and Protocols: In Vivo Microdialysis for Measuring 2-Chlorodopamine Effects
Introduction
2-Chlorodopamine (2-Cl-DA) is a halogenated analog of the neurotransmitter dopamine. The introduction of a chlorine atom to the dopamine structure is hypothesized to alter its interaction with dopamine transporters (DAT), receptors, and metabolic enzymes, potentially leading to significant changes in dopaminergic neurotransmission and neurotoxicity. The formation of chlorinated dopamine species has been linked to neurodegenerative processes, making it a compound of interest for researchers in neuropharmacology and drug development.[1]
In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in specific brain regions of awake, freely moving animals.[2][3] This method allows for the measurement of basal neurotransmitter levels and the dynamic changes that occur in response to pharmacological agents.[4][5] By coupling microdialysis with sensitive analytical techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can quantify levels of dopamine, its metabolites (DOPAC and HVA), and potentially 2-Cl-DA itself.[6][7][8]
These application notes provide a detailed protocol for using in vivo microdialysis to investigate the effects of this compound on the dopaminergic system, particularly within the striatum, a brain region rich in dopamine terminals.
Experimental Objectives
-
To establish a stable baseline of extracellular dopamine (DA), dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in the rat striatum.
-
To administer this compound directly into the striatum via reverse dialysis.
-
To quantify the resulting changes in extracellular DA, DOPAC, and HVA concentrations.
-
To assess the potential neurotoxic or modulatory effects of 2-Cl-DA on dopamine release, reuptake, and metabolism.
Detailed Experimental Protocol
This protocol is designed for use in adult male Sprague-Dawley rats (250-300g). All animal procedures should be approved by the local Institutional Animal Care and Use Committee (IACUC).
3.1. Materials and Reagents
-
Microdialysis Probes: Concentric-style probes with a 2-4 mm membrane length and a 10-20 kDa molecular weight cutoff.
-
Guide Cannula: Sized to fit the microdialysis probes.
-
Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂. pH adjusted to 7.4. Filter-sterilized.
-
This compound HCl: To be dissolved in aCSF for reverse dialysis.
-
Anesthetics: Isoflurane for surgery, Chloral Hydrate or similar for initial anesthesia if required.[2]
-
HPLC-ECD or LC-MS/MS system: For analysis of dialysate samples.[8][9]
-
Stereotaxic Apparatus
-
Syringe Pump
3.2. Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat using isoflurane (4-5% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by lack of a pedal withdrawal reflex.
-
Secure the animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Make a midline incision on the scalp and retract the skin to expose the skull.
-
Drill a small hole in the skull above the target brain region. For the striatum, typical coordinates relative to bregma are: Antero-posterior (AP): +1.0 mm; Medio-lateral (ML): ±2.5 mm; Dorso-ventral (DV): -3.0 mm.
-
Slowly lower the guide cannula to the DV coordinate and secure it to the skull using dental cement and jeweler's screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for 5-7 days before the microdialysis experiment.
3.3. In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with the microdialysis probe. The probe membrane should extend 2-4 mm beyond the guide cannula tip into the striatum.
-
Connect the probe inlet to a syringe pump and the outlet to a collection vial.
-
Begin perfusing the probe with aCSF at a flow rate of 1.0-2.0 µL/min.[3]
-
Place the animal in a microdialysis bowl or cage that allows for free movement.
-
Allow a stabilization period of 90-120 minutes for the tissue to equilibrate after probe insertion.
-
Baseline Collection: Collect dialysate samples every 15-20 minutes for at least 60-90 minutes (4-6 fractions) to establish a stable baseline of DA, DOPAC, and HVA. Samples should be collected in vials containing a small amount of antioxidant (e.g., perchloric acid) and immediately placed on ice or in a refrigerated fraction collector.
-
This compound Administration (Reverse Dialysis): Switch the perfusion medium from aCSF to aCSF containing the desired concentration of this compound (e.g., 10, 50, 100 µM). This method allows for localized drug delivery.[2]
-
Treatment Collection: Continue collecting dialysate fractions every 15-20 minutes for the duration of the 2-Cl-DA perfusion (e.g., 60 minutes) and for a post-treatment period (e.g., 120 minutes) after switching the perfusion medium back to standard aCSF.
-
Store all samples at -80°C until analysis.
3.4. Sample Analysis
-
Analyze the dialysate fractions for DA, DOPAC, and HVA content using a validated HPLC-ECD or LC-MS/MS method.[8]
-
The mobile phase for HPLC-ECD typically consists of a phosphate/citrate buffer, methanol, and an ion-pairing agent.[8]
-
Quantify the concentrations by comparing peak heights or areas to those of a standard curve.
Data Presentation and Analysis
Data are typically expressed as a percentage of the mean baseline concentration. The average of the last 3-4 stable baseline samples is defined as 100%.
Table 1: Example Microdialysis Perfusion Schedule
| Time (min) | Perfusion Fluid | Flow Rate (µL/min) | Action |
|---|---|---|---|
| -120 to 0 | aCSF | 1.5 | Stabilization |
| 0 to 60 | aCSF | 1.5 | Baseline Collection |
| 60 to 120 | aCSF + 50 µM 2-Cl-DA | 1.5 | Treatment |
| 120 to 240 | aCSF | 1.5 | Post-Treatment Washout |
Table 2: Illustrative Quantitative Data of 2-Cl-DA Effects on Extracellular Dopamine (Note: This is example data for illustrative purposes only.)
| Time (min) | Treatment | Dopamine (pg/10 µL) | DOPAC (pg/10 µL) | HVA (pg/10 µL) | % DA Baseline |
|---|---|---|---|---|---|
| 15 | Baseline | 4.1 | 850 | 620 | 98% |
| 30 | Baseline | 4.3 | 865 | 630 | 102% |
| 45 | Baseline | 4.2 | 855 | 625 | 100% |
| 60 | Start 2-Cl-DA | 4.2 | 860 | 628 | 100% |
| 75 | 2-Cl-DA | 15.8 | 750 | 590 | 376% |
| 90 | 2-Cl-DA | 25.3 | 680 | 550 | 602% |
| 105 | 2-Cl-DA | 22.1 | 650 | 530 | 526% |
| 120 | End 2-Cl-DA | 18.9 | 690 | 560 | 450% |
| 135 | Washout | 10.5 | 780 | 595 | 250% |
| 150 | Washout | 7.3 | 830 | 610 | 174% |
Visualizations
5.1. Experimental Workflow
Caption: Workflow for in vivo microdialysis experiment.
5.2. Hypothesized Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action for this compound at the dopaminergic synapse, which can be tested using this protocol. The primary hypothesis is that 2-Cl-DA acts as a competitive inhibitor or a substrate for the Dopamine Transporter (DAT), leading to an increase in extracellular dopamine.
Caption: Hypothesized action of 2-Cl-DA at the synapse.
5.3. Logical Relationship of Effects
This diagram shows the expected cascade of events following the local administration of this compound.
References
- 1. AFMR - Neurotoxicity of chlorinated dopamine. [afmr.org]
- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: A Hypothetical Model of Parkinson's Disease Induced by 2-Chlorodopamine
Disclaimer: The following application notes and protocols describe a hypothetical model for inducing Parkinson's disease in rodents using 2-Chlorodopamine. To date, there is a lack of published evidence demonstrating the specific neurotoxic effects of this compound on dopaminergic neurons required to create a Parkinsonian model. The proposed methodologies are extrapolated from well-established protocols for the structurally similar neurotoxin, 6-hydroxydopamine (6-OHDA). Researchers should exercise caution and conduct thorough validation studies before adopting this proposed model.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc). Animal models are crucial for understanding the pathophysiology of PD and for the development of novel therapeutics. Neurotoxin-based models, particularly those utilizing dopamine analogs, have been instrumental in replicating the key features of PD in rodents. This document outlines a proposed methodology for creating a Parkinson's disease model using this compound, a halogenated analog of dopamine. The rationale for this hypothetical model is based on the structural similarity of this compound to the widely used neurotoxin 6-OHDA. It is hypothesized that this compound may be selectively taken up by dopaminergic neurons via the dopamine transporter (DAT) and induce cytotoxicity through oxidative stress, similar to the mechanism of 6-OHDA.
Proposed Mechanism of this compound Neurotoxicity
It is postulated that this compound, like other dopamine analogs, exerts its neurotoxic effects through a multi-step process. This process is initiated by its selective uptake into dopaminergic neurons, followed by the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Caption: Hypothesized signaling pathway of this compound-induced neurotoxicity.
Experimental Protocols
The following protocols are adapted from established procedures for the 6-OHDA-induced model of Parkinson's disease.
Protocol 1: Preparation and Administration of this compound
1.1. Materials:
-
This compound hydrochloride (synthesis required, as commercially unavailable for neurotoxic studies)
-
Sterile, pyrogen-free 0.9% saline
-
Ascorbic acid (0.02% w/v)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Animal scale
-
Surgical tools (scalpel, forceps, sutures)
-
Dental drill
1.2. Preparation of this compound Solution:
-
On the day of surgery, dissolve this compound hydrochloride in sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration will depend on the desired lesion severity (a starting point could be a concentration similar to that used for 6-OHDA, e.g., 2-8 µg/µL).
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Protect the solution from light and keep it on ice until use.
1.3. Stereotaxic Surgery:
-
Anesthetize the rodent (e.g., rat or mouse) using isoflurane (2-4% for induction, 1-2% for maintenance).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the bregma.
-
Based on a stereotaxic atlas, determine the coordinates for the desired injection site (e.g., substantia nigra pars compacta or medial forebrain bundle).
-
Drill a small hole in the skull at the determined coordinates.
-
Lower the Hamilton syringe needle to the target depth.
-
Infuse the this compound solution at a slow rate (e.g., 1 µL/min).
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesics and a warm recovery environment.
Protocol 2: Behavioral Assessments
A battery of behavioral tests should be performed to assess motor deficits indicative of Parkinsonism.
2.1. Cylinder Test (Forelimb Asymmetry):
-
Place the animal in a transparent cylinder.
-
Videotape the animal for 5-10 minutes.
-
Count the number of times the animal rears and touches the wall with its ipsilateral forelimb, contralateral forelimb, or both simultaneously.
-
Calculate the percentage of contralateral forelimb use. A significant decrease in contralateral limb use indicates a successful lesion.
2.2. Rotarod Test (Motor Coordination and Balance):
-
Train the animals on the rotarod at a constant or accelerating speed for several days before surgery.
-
After surgery, test the animals at regular intervals.
-
Record the latency to fall from the rotating rod. A shorter latency to fall in the lesioned group compared to the control group indicates motor impairment.
2.3. Open Field Test (Locomotor Activity):
-
Place the animal in the center of an open field arena.
-
Use an automated tracking system to record locomotor activity for a set period (e.g., 15-30 minutes).
-
Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery.
Protocol 3: Neurochemical and Histological Analysis
3.1. High-Performance Liquid Chromatography (HPLC) for Dopamine and Metabolite Levels:
-
At the end of the experiment, euthanize the animals and dissect the striatum.
-
Homogenize the tissue in an appropriate buffer.
-
Analyze the supernatant using HPLC with electrochemical detection to quantify the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
-
A significant reduction in DA, DOPAC, and HVA in the lesioned hemisphere is expected.
3.2. Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Perfuse the animals with paraformaldehyde.
-
Collect the brains and prepare coronal sections through the substantia nigra and striatum.
-
Perform immunohistochemical staining for TH, the rate-limiting enzyme in dopamine synthesis.
-
Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum. A significant loss of TH-positive neurons and fibers indicates a successful lesion.
Expected Quantitative Data
The following table summarizes the expected outcomes based on data from 6-OHDA-induced Parkinson's disease models. These values should be considered as a starting point for a hypothetical this compound model.
| Parameter | Expected Outcome in Lesioned Hemisphere (vs. Control) | Method of Analysis |
| Behavioral | ||
| Contralateral Forelimb Use | >70% reduction | Cylinder Test |
| Latency to Fall | Significant decrease | Rotarod Test |
| Neurochemical | ||
| Striatal Dopamine Levels | >90% depletion | HPLC |
| Striatal DOPAC Levels | >90% depletion | HPLC |
| Striatal HVA Levels | >90% depletion | HPLC |
| Histological | ||
| TH-positive Neurons (SNc) | >70% loss | Immunohistochemistry |
| TH-positive Fiber Density (Striatum) | >90% loss | Immunohistochemistry |
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for creating and validating the this compound-induced model of Parkinson's disease.
Caption: Proposed experimental workflow for the this compound Parkinson's model.
Conclusion
The development of novel neurotoxin-based models is essential for advancing our understanding of Parkinson's disease. While the use of this compound as a specific neurotoxin for creating a PD model is currently hypothetical, its structural similarity to 6-OHDA provides a strong rationale for its investigation. The protocols and expected outcomes outlined in this document provide a comprehensive framework for researchers to explore the potential of this compound in this context. Rigorous validation of the neurotoxic effects and the resulting behavioral and neurochemical deficits will be paramount to establishing this as a viable model for Parkinson's disease research.
Application Notes and Protocols for Assessing Locomotor Activity Following 2-Chlorodopamine Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorodopamine (2-CDA) is a neurotoxin that selectively targets and damages dopaminergic neurons. Its mechanism of action involves uptake by the dopamine transporter (DAT), leading to oxidative stress and ultimately, neuronal cell death. This selective neurotoxicity makes 2-CDA a valuable tool in preclinical research to model the dopaminergic degeneration observed in neurodegenerative conditions such as Parkinson's disease. The consequential depletion of dopamine in brain regions critical for motor control, such as the striatum, results in observable locomotor deficits. Accurate and standardized assessment of these motor impairments is crucial for evaluating the extent of the lesion and for testing the efficacy of potential therapeutic interventions.
These application notes provide detailed protocols for assessing locomotor activity in rodent models following the administration of this compound. The primary assays described are the Open Field Test for spontaneous locomotor activity and exploration, and the Rotarod Test for motor coordination and balance.
Experimental Protocols
This compound Administration
Objective: To induce a selective lesion of the dopaminergic system.
Materials:
-
This compound hydrochloride
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Ascorbic acid (to prevent oxidation)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Animal scale
-
Standard rodent housing
Procedure:
-
Animal Model: Male rats (e.g., Sprague-Dawley or Wistar, 250-300 g) or mice (e.g., C57BL/6, 25-30 g) are commonly used. Animals should be housed under standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Preparation of 2-CDA Solution: Prepare the 2-CDA solution fresh on the day of surgery. Dissolve this compound HCl in sterile saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration will depend on the target brain region and the desired extent of the lesion (pilot studies are recommended to determine the optimal dose).
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the animal using an appropriate anesthetic regimen.
-
Place the anesthetized animal in a stereotaxic frame. Ensure the head is level.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole in the skull over the target injection site (e.g., the striatum or the substantia nigra). Coordinates are determined from a stereotaxic atlas (e.g., Paxinos and Watson for rats).
-
-
Intracerebral Injection:
-
Slowly lower the Hamilton syringe needle to the predetermined coordinates.
-
Infuse the 2-CDA solution at a slow, controlled rate (e.g., 0.5 µL/min) to minimize tissue damage.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and to prevent backflow upon retraction.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as required.
-
Monitor the animal's recovery in a clean, warm cage. Provide easy access to food and water.
-
Allow a recovery period of at least one week before commencing behavioral testing.
-
Open Field Test
Objective: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior.[1][2][3]
Materials:
-
Open field arena (a square or circular arena with high walls, typically made of non-reflective material, e.g., 50x50x40 cm for rats).
-
Video tracking software (e.g., EthoVision XT) or infrared beam system.
-
Cleaning solution (e.g., 70% ethanol) to clean the arena between trials.
Procedure:
-
Habituation: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimation to the new environment.[3]
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a predetermined period (typically 5-15 minutes).
-
Record the session using the video tracking system.
-
-
Data Analysis: The video tracking software will analyze the recordings to provide quantitative data on various parameters.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Key Parameters to Measure:
-
Total Distance Traveled: The total distance covered by the animal during the test period.
-
Velocity: The average speed of the animal.
-
Time Spent in Center vs. Periphery: A measure of anxiety-like behavior. Animals with higher anxiety levels tend to spend more time in the periphery (thigmotaxis).
-
Rearing Frequency: The number of times the animal stands on its hind legs, indicative of exploratory behavior.
-
Immobility Time: The total duration for which the animal remains motionless.
Rotarod Test
Objective: To assess motor coordination, balance, and motor learning.
Materials:
-
Rotarod apparatus (a rotating rod with adjustable speed).
-
Timer.
-
Cushioned landing platform below the rod.
Procedure:
-
Habituation/Training:
-
Prior to the 2-CDA injection, train the animals on the rotarod for 2-3 consecutive days.
-
Place the animal on the stationary rod.
-
Start the rotation at a low, constant speed (e.g., 4-5 rpm).
-
For accelerating rotarod protocols, the speed gradually increases over the trial period (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall (the time the animal remains on the rod). If the animal passively rotates with the rod, this is also considered a fall.
-
Perform 3-4 trials per day with an inter-trial interval of at least 15 minutes.
-
-
Testing (Post-2-CDA Injection):
-
After the post-operative recovery period, re-test the animals on the rotarod using the same protocol as in the training phase.
-
Testing can be performed at various time points post-lesion to assess the progression of motor deficits.
-
Record the latency to fall for each trial.
-
Data Analysis:
-
The primary measure is the latency to fall from the rotating rod.
-
Average the latencies across the trials for each animal at each time point.
-
Compare the post-lesion performance to the pre-lesion baseline performance.
Data Presentation
Quantitative data from locomotor activity assessments should be summarized in clearly structured tables to facilitate comparison between experimental groups (e.g., Sham/Control vs. This compound lesioned).
Table 1: Open Field Test Parameters
| Group | Total Distance (cm) | Velocity (cm/s) | Time in Center (s) | Rearing Frequency | Immobility Time (s) |
| Sham (n=10) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 2-CDA (n=10) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| p-value | p-value | p-value | p-value | p-value | p-value |
Table 2: Rotarod Test Performance
| Group | Baseline Latency to Fall (s) | Post-Lesion Day 7 Latency to Fall (s) | Post-Lesion Day 14 Latency to Fall (s) |
| Sham (n=10) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 2-CDA (n=10) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| p-value | p-value | p-value | p-value |
Visualization
Dopaminergic Neurotoxicity Signaling Pathway
Caption: Signaling pathway of this compound-induced neurotoxicity.
Experimental Workflow for Assessing Locomotor Activity
Caption: Experimental workflow for locomotor activity assessment.
References
Application Notes and Protocols for Studying Dopamine Receptor Binding Affinity with 2-Chlorodopamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Chlorodopamine, a dopamine analog, in the study of dopamine receptor binding affinity. This document includes a summary of its binding characteristics, detailed experimental protocols for receptor binding assays, and visualizations of the relevant signaling pathways.
Introduction to this compound
This compound, also known as 2-chloro-5-(2-aminoethyl)phenol, is a halogenated derivative of the neurotransmitter dopamine. Its structural similarity to dopamine allows it to interact with dopamine receptors, making it a valuable tool for researchers studying the pharmacological and functional properties of these receptors. The presence of a chlorine atom on the catechol ring can influence its binding affinity and selectivity for different dopamine receptor subtypes. Understanding these interactions is crucial for the development of novel therapeutic agents targeting the dopaminergic system, which is implicated in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.
Data Presentation: Binding Affinity of this compound Analogs
The following table summarizes the known binding characteristics of a key structural analog of this compound. It is important to note that these values are qualitative and serve as an estimate of the binding properties of this compound.
| Compound | Receptor Subtype | Relative Binding Affinity Compared to Dopamine | Reference |
| 2-(4-chloro-3-hydroxyphenyl)ethylamine | D1 | ~7-fold lower | [1] |
| D2 | ~7-fold lower | [1] |
Experimental Protocols
Detailed methodologies for key experiments to determine the binding affinity of this compound for dopamine D1 and D2 receptors are provided below. These protocols are based on standard radioligand competition binding assays.
Protocol 1: Dopamine D1 Receptor Competition Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the dopamine D1 receptor using the selective D1 antagonist radioligand, [³H]SCH23390.
Materials:
-
Test Compound: this compound solutions of varying concentrations.
-
Radioligand: [³H]SCH23390 (Specific Activity: 70-90 Ci/mmol).
-
Receptor Source: Rat striatal membranes or cell lines expressing the human dopamine D1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Non-specific Binding Control: 1 µM SCH23390 (unlabeled).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat striatum or cultured cells in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (crude membrane fraction) in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
50 µL of assay buffer (for total binding) or 1 µM unlabeled SCH23390 (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of [³H]SCH23390 (final concentration ~0.3 nM).
-
50 µL of the membrane preparation (final protein concentration 50-100 µ g/well ).
-
-
Incubation: Incubate the reaction mixture at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight. Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]SCH23390 against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Dopamine D2 Receptor Competition Binding Assay
This protocol outlines a method to determine the binding affinity of this compound for the dopamine D2 receptor using the selective D2 antagonist radioligand, [³H]Spiperone.
Materials:
-
Test Compound: this compound solutions of varying concentrations.
-
Radioligand: [³H]Spiperone (Specific Activity: 15-30 Ci/mmol).
-
Receptor Source: Rat striatal membranes or cell lines expressing the human dopamine D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Non-specific Binding Control: 1 µM Haloperidol.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Follow the same procedure as described in Protocol 1.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
50 µL of assay buffer (for total binding) or 1 µM Haloperidol (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of [³H]Spiperone (final concentration ~0.2 nM).
-
50 µL of the membrane preparation (final protein concentration 100-200 µ g/well ).
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Follow the same data analysis steps as described in Protocol 1 to determine the IC₅₀ and Ki values for this compound at the D2 receptor.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways associated with dopamine D1 and D2 receptors, as well as the general experimental workflow for determining binding affinity.
References
Application Notes and Protocols for Conditioned Place Preference using 2-Chlorodopamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of 2-Chlorodopamine
This compound is a chlorinated analog of the neurotransmitter dopamine. Its mechanism of action is presumed to involve its uptake into dopaminergic neurons via the dopamine transporter (DAT). Once inside the neuron, it is hypothesized to be metabolized into reactive species that induce oxidative stress and ultimately lead to the degeneration of the neuron. This selective neurotoxicity makes it a tool for creating lesions in specific dopamine pathways, allowing for the study of the behavioral and physiological consequences of dopamine depletion. The rewarding effects of many drugs of abuse are mediated by the mesolimbic dopamine system; therefore, lesioning this pathway with this compound is expected to alter an animal's ability to experience reward and form place preferences.
Experimental Protocols
Animals
-
Species: Male Wistar or Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Housing: Animals should be single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be allowed to acclimate to the housing facility for at least one week before the start of any experimental procedures. They should also be handled daily for several days to minimize stress.
Apparatus
A standard three-chamber CPP apparatus is required.[1] This apparatus consists of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber that connects the two.[1] Automated systems with infrared beams are recommended for accurate tracking of animal position and time spent in each chamber.
Experimental Phases
The CPP protocol consists of three main phases: Pre-Conditioning (Baseline), Conditioning, and Post-Conditioning (Test).
Phase 1: Pre-Conditioning (Baseline Preference Test)
-
Habituation: On day 1, place each animal in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for 15-20 minutes. This allows the animal to acclimate to the new environment.
-
Baseline Preference: On day 2, record the time each animal spends in each of the two larger chambers for 15 minutes. This will establish any inherent preference for one chamber over the other. Animals showing a strong unconditioned preference for one chamber (e.g., spending more than 80% of the time in one chamber) may be excluded from the study.
Phase 2: Conditioning
This phase typically lasts for 4-8 days and involves pairing one of the conditioning chambers with the drug treatment and the other with a vehicle control. A counterbalanced design should be used, where half of the animals receive the drug in one chamber and the other half receive it in the opposite chamber.
-
Drug Administration: On conditioning days, animals are administered either this compound or the vehicle (e.g., saline). The route of administration can be intraperitoneal (i.p.) or intracerebroventricular (i.c.v.), depending on the experimental question.
-
Note on Dosing: As there is no established dose for this compound in CPP, a dose-response study is highly recommended. Based on studies with similar neurotoxins, a starting point for i.c.v. administration could be in the range of 50-200 µg per animal.
-
-
Confinement: Immediately after injection, the animal is confined to the designated conditioning chamber for 30-45 minutes.
-
Alternating Treatments: On alternate days, the animal receives a vehicle injection and is confined to the opposite conditioning chamber for the same duration.
Phase 3: Post-Conditioning (Preference Test)
-
Test Day: One day after the final conditioning session, the doors between the chambers are opened, and the animal is placed in the central chamber.
-
Data Collection: The time spent in each of the two conditioning chambers is recorded for 15 minutes.
-
Data Analysis: The primary outcome measure is the change in time spent in the drug-paired chamber from the pre-conditioning to the post-conditioning test. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (reward), while a significant decrease suggests a conditioned place aversion.
Data Presentation
The quantitative data from a CPP experiment with this compound should be summarized in a clear and structured manner.
Table 1: Baseline and Post-Conditioning Time Spent in Each Chamber (Seconds)
| Animal ID | Treatment Group | Pre-Conditioning (Drug-Paired Chamber) | Pre-Conditioning (Vehicle-Paired Chamber) | Post-Conditioning (Drug-Paired Chamber) | Post-Conditioning (Vehicle-Paired Chamber) | Preference Score (Post - Pre) |
| 1 | Vehicle | 445 | 455 | 450 | 450 | 5 |
| 2 | Vehicle | 452 | 448 | 455 | 445 | 3 |
| 3 | This compound (Low Dose) | 450 | 450 | 350 | 550 | -100 |
| 4 | This compound (Low Dose) | 448 | 452 | 360 | 540 | -88 |
| 5 | This compound (High Dose) | 455 | 445 | 250 | 650 | -205 |
| 6 | This compound (High Dose) | 450 | 450 | 265 | 635 | -185 |
Note: The data in this table is illustrative and represents a hypothetical outcome where this compound induces a dose-dependent conditioned place aversion.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Conditioned Place Preference Experimental Workflow.
Hypothesized Signaling Pathway for this compound-Induced Aversion
Caption: Hypothesized pathway of this compound neurotoxicity leading to aversion.
References
Troubleshooting & Optimization
Troubleshooting 2-Chlorodopamine Experimental Variability: A Technical Support Center
Welcome to the technical support center for researchers utilizing 2-Chlorodopamine (2-Cl-DA) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (2-Cl-DA) is a chlorinated analog of the neurotransmitter dopamine. Its primary mechanism of action is as a dopamine D1 receptor agonist.[1] Like dopamine, it is susceptible to oxidation, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Q2: My in vitro experiments with 2-Cl-DA show high variability between batches. What are the likely causes?
High variability in in vitro experiments using 2-Cl-DA can stem from several factors:
-
Solution Instability: 2-Cl-DA, like other catecholamines, is prone to oxidation, especially in solution. The rate of degradation can be influenced by temperature, pH, light exposure, and the composition of the culture medium.
-
Inconsistent Cell Health: The physiological state of your cells (e.g., passage number, confluency, differentiation state) can significantly impact their susceptibility to neurotoxins.
-
Variability in Reagent Purity: The purity of the 2-Cl-DA powder can vary between suppliers and even between batches from the same supplier.
-
Interaction with Culture Media: Components in cell culture media, such as metals and vitamins, can interact with 2-Cl-DA, affecting its stability and toxicity.
Q3: I am observing inconsistent results in my in vivo behavioral studies after 2-Cl-DA administration. What should I check?
Inconsistent behavioral outcomes in vivo can be attributed to:
-
Animal Strain and Health: Different rodent strains can exhibit varying sensitivities to neurotoxins. The overall health, age, and stress levels of the animals can also influence the results.
-
Administration Route and Accuracy: The method of administration (e.g., intraperitoneal, intravenous, intracerebroventricular) and the precision of the injection can lead to differences in bioavailability and target engagement.
-
Solution Preparation and Handling: Improperly prepared or stored 2-Cl-DA solutions can lead to the administration of degraded or lower-concentration compounds.
-
Timing of Behavioral Testing: The time course of 2-Cl-DA-induced neurotoxicity can vary. Ensure that your behavioral testing paradigm is aligned with the expected onset and peak of the neurotoxic effects.
Troubleshooting Guides
In Vitro Experimentation
| Problem | Potential Cause | Recommended Solution |
| Low or no observable neurotoxicity | 1. Degraded 2-Cl-DA solution: The compound may have oxidized before or during the experiment. 2. Sub-optimal concentration: The concentration of 2-Cl-DA may be too low to induce a toxic effect in your specific cell line. 3. Cell resistance: The cell line used may be resistant to the neurotoxic effects of 2-Cl-DA. | 1. Prepare fresh solutions immediately before use. Protect from light and use an appropriate buffer. Consider adding an antioxidant like ascorbic acid to the vehicle. 2. Perform a dose-response curve to determine the optimal concentration for your experimental setup. 3. Consider using a different cell line known to be sensitive to dopaminergic neurotoxins, such as SH-SY5Y or PC12 cells. |
| High background cell death in control wells | 1. Vehicle toxicity: The solvent used to dissolve 2-Cl-DA (e.g., DMSO, ethanol) may be toxic to the cells at the final concentration used. 2. Harsh handling of cells: Excessive centrifugation speeds or vigorous pipetting can damage cells. 3. Contamination: Bacterial or fungal contamination can lead to widespread cell death. | 1. Perform a vehicle control experiment to determine the maximum non-toxic concentration of the solvent. 2. Handle cells gently throughout the experimental process. 3. Routinely check for contamination and maintain sterile cell culture techniques. |
| Inconsistent results between experiments | 1. Variability in solution preparation: Inconsistent weighing or dilution of 2-Cl-DA. 2. Differences in cell passage number: Cells at different passages can have altered phenotypes and sensitivities. 3. Fluctuations in incubator conditions: Inconsistent temperature, CO2, or humidity levels. | 1. Use a calibrated analytical balance and prepare a stock solution that can be aliquoted and stored appropriately. 2. Use cells within a defined passage number range for all experiments. 3. Regularly monitor and calibrate your cell culture incubator. |
In Vivo Experimentation
| Problem | Potential Cause | Recommended Solution |
| Lack of expected behavioral phenotype | 1. Incorrect dosage: The administered dose may be too low to induce a significant neurotoxic effect. 2. Ineffective route of administration: The chosen route may not deliver a sufficient concentration of 2-Cl-DA to the target brain region. 3. Rapid metabolism or clearance: The compound may be metabolized and cleared before it can exert its neurotoxic effects. | 1. Conduct a dose-finding study to determine the optimal dose for your animal model and behavioral endpoint. 2. Consider a more direct route of administration, such as intracerebroventricular or intrastriatal injection, if targeting specific brain regions. 3. Investigate the pharmacokinetics of 2-Cl-DA in your animal model to understand its half-life and bioavailability. |
| High mortality rate in the experimental group | 1. Dose is too high: The administered dose is causing systemic toxicity. 2. Off-target effects: 2-Cl-DA may be affecting other vital organs. 3. Stress from handling and injection: The experimental procedures may be causing excessive stress, leading to adverse health outcomes. | 1. Reduce the dose and perform a toxicity study to determine the maximum tolerated dose. 2. Conduct a thorough toxicological evaluation to assess the effects of 2-Cl-DA on major organs. 3. Acclimate animals to handling and injection procedures before the start of the experiment to minimize stress. |
| Variable behavioral responses within the same group | 1. Inconsistent injection technique: Variations in the volume or site of injection. 2. Individual differences in animal sensitivity: Biological variability among animals. 3. Environmental stressors: Noise, light, or other environmental factors can influence behavior. | 1. Ensure all personnel are properly trained in the administration technique and use a consistent injection protocol. 2. Increase the sample size to account for individual variability. 3. Maintain a controlled and stable environment for the animals throughout the study. |
Experimental Protocols
Preparation of this compound Solutions
For In Vitro Studies:
-
Stock Solution (e.g., 10 mM in DMSO):
-
Accurately weigh the desired amount of 2-Cl-DA HCl powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly until fully dissolved.
-
Aliquot into small volumes and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution (in Cell Culture Medium):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Immediately before use, dilute the stock solution to the final desired concentration in pre-warmed, serum-free cell culture medium.
-
Mix gently by inverting the tube. Do not vortex.
-
Use the working solution immediately.
-
For In Vivo Studies:
-
Vehicle Preparation:
-
Prepare a sterile saline solution (0.9% NaCl) containing an antioxidant, such as 0.1% ascorbic acid, to improve the stability of 2-Cl-DA.
-
Filter-sterilize the vehicle using a 0.22 µm syringe filter.
-
-
2-Cl-DA Solution:
-
On the day of injection, weigh the required amount of 2-Cl-DA HCl powder.
-
Dissolve the powder in the prepared vehicle to the desired final concentration.
-
Protect the solution from light and use it within a few hours of preparation.
-
In Vitro Neurotoxicity Assay (using SH-SY5Y cells)
-
Cell Seeding:
-
Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of the 2-Cl-DA working solution in serum-free medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of 2-Cl-DA.
-
Include a vehicle-only control group.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT reagent (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
In Vivo Administration (Intraperitoneal Injection in Mice)
-
Animal Handling:
-
Handle the mice gently to minimize stress.
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection:
-
Use a 27-30 gauge needle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement in the peritoneal cavity.
-
Inject the 2-Cl-DA solution slowly.
-
-
Post-injection Monitoring:
-
Monitor the animals for any adverse reactions immediately after injection and at regular intervals for the duration of the experiment.
-
Provide appropriate supportive care as needed.
-
Visualizations
Logical Troubleshooting Workflow for In Vitro Variability
Caption: Troubleshooting workflow for in vitro 2-Cl-DA experiments.
Proposed Signaling Pathway for 2-Cl-DA Neurotoxicity
Caption: Proposed 2-Cl-DA neurotoxicity signaling pathway.
Experimental Workflow for In Vivo Behavioral Studies
Caption: Workflow for in vivo 2-Cl-DA behavioral studies.
References
issues with 2-Chlorodopamine degradation and solution instability
Disclaimer: Direct experimental data on the degradation and solution instability of 2-Chlorodopamine is limited in publicly available literature. The information provided herein is based on the well-established chemistry of dopamine, catechols, and related chlorinated compounds. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning pink, brown, or black). What is happening?
A1: The color change in your this compound solution is a strong indicator of oxidation and degradation. Like other catecholamines, this compound is susceptible to oxidation, which leads to the formation of quinones and subsequent polymerization into colored products. This process can be accelerated by exposure to light, oxygen (air), higher pH, and the presence of metal ions.
Q2: What are the primary factors that contribute to the degradation of this compound in solution?
A2: Several factors can affect the stability of this compound solutions:
-
pH: Alkaline conditions (pH > 7.5) significantly accelerate the rate of catecholamine oxidation.
-
Oxygen: The presence of dissolved oxygen is a key driver of oxidation.
-
Light: Exposure to UV and even ambient light can promote oxidative degradation.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.
-
Metal Ions: Trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation of catechols.
Q3: How should I prepare and store this compound solutions to maximize stability?
A3: To minimize degradation, follow these best practices for preparation and storage:
-
Use Degassed Solvents: Prepare solutions using deoxygenated solvents (e.g., by bubbling with nitrogen or argon gas).
-
Low pH: Dissolve this compound in a slightly acidic buffer (e.g., pH 4-5) to inhibit oxidation.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Low Temperature: Store stock solutions at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.
-
Use Antioxidants: Consider adding an antioxidant such as ascorbic acid or glutathione to your solution to inhibit oxidation.
-
Prepare Fresh: Whenever possible, prepare this compound solutions fresh before each experiment.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products of this compound are not well-documented, based on the chemistry of dopamine, the primary degradation pathway is likely oxidation of the catechol ring to form 2-chloro-dopamine-o-quinone. This highly reactive intermediate can then undergo further reactions, including cyclization and polymerization, to form a variety of colored byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | Prepare fresh solutions for each experiment. Validate the concentration of the stock solution regularly using a validated analytical method (e.g., HPLC-UV). |
| Loss of biological activity | The active compound has degraded. | Review solution preparation and storage procedures. Ensure the use of deoxygenated solvents, acidic pH, and protection from light. Consider adding an antioxidant. |
| Precipitate formation in the solution | Polymerization of degradation products. | This indicates significant degradation. The solution should be discarded. Review and optimize preparation and storage conditions to prevent future occurrences. |
| High background signal in assays | Interference from degradation products. | Purify the this compound if necessary. Use a validated analytical method to assess the purity of your compound before use. |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC-UV
This protocol provides a general framework for monitoring the degradation of this compound over time.
1. Materials and Equipment:
-
This compound hydrochloride
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid or phosphoric acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
-
pH meter
-
Volumetric flasks and pipettes
2. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for example, 90:10 (v/v) 0.1% formic acid in water : acetonitrile. The exact composition may need to be optimized for your specific column and system.
-
This compound Stock Solution: Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., 0.1 M HCl or a buffer at pH 4) to a known concentration (e.g., 1 mg/mL).
3. Experimental Procedure:
-
Prepare several aliquots of the this compound solution under the conditions you wish to test (e.g., different pH values, temperatures, light exposure).
-
Immediately after preparation (t=0), inject an aliquot onto the HPLC system to determine the initial concentration.
-
Store the remaining aliquots under the specified conditions.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each condition and inject it into the HPLC.
-
Monitor the peak area of this compound at each time point. A decrease in peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
4. Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Calculate the degradation rate and half-life (t½) of this compound under each condition.
Visualizations
Caption: Probable oxidative degradation pathway of this compound.
Technical Support Center: Preventing Oxidation of 2-Chlorodopamine in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chlorodopamine. This resource provides essential guidance on preventing the oxidation of this compound in cell culture media to ensure the reliability and reproducibility of your experiments. The information provided is based on established principles of catecholamine chemistry and stability, with specific data extrapolated from studies on dopamine, a closely related compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning a pinkish/brown color in the cell culture medium?
A1: The color change you are observing is a visual indicator of this compound oxidation. Catecholamines, including this compound, are highly susceptible to oxidation, especially in the neutral pH and oxygen-rich environment of cell culture media. This process leads to the formation of quinones and other colored byproducts.
Q2: What are the consequences of this compound oxidation in my experiments?
A2: The oxidation of this compound has several detrimental effects on cell culture experiments:
-
Reduced Potency: The concentration of the active this compound decreases, leading to inaccurate and irreproducible results.
-
Cytotoxicity: Oxidation products, such as reactive oxygen species (ROS), hydrogen peroxide, and quinones, are often toxic to cells and can induce apoptosis or other unintended cellular responses[1][2].
-
Confounding Variables: The presence of these degradation products introduces unintended variables into your experimental system, making it difficult to attribute observed effects solely to this compound.
Q3: How can I prevent or minimize the oxidation of this compound in my cell culture media?
A3: Several strategies can be employed to minimize oxidation:
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before use. Avoid storing stock solutions in cell culture media for extended periods.
-
Use Antioxidants: The addition of antioxidants to the cell culture media is a highly effective method. Ascorbic acid and reduced glutathione (GSH) are commonly used for this purpose[3][4].
-
Control pH: Catecholamine oxidation is pH-dependent and is accelerated at neutral to alkaline pH. While altering the pH of cell culture media is generally not feasible, being aware of this factor is important.
-
Minimize Light and Oxygen Exposure: Protect your this compound solutions from light and minimize their exposure to atmospheric oxygen. While creating a completely anaerobic environment is challenging for most cell culture experiments, minimizing headspace in storage vials can help.
Q4: What is the recommended concentration of antioxidants to use?
A4: The optimal concentration of an antioxidant can vary depending on the specific experimental conditions. However, based on studies with dopamine, here are some starting recommendations:
-
Ascorbic Acid (Vitamin C): A concentration of 50-100 µM is often used. However, be aware that higher concentrations of ascorbic acid can be cytotoxic to some cell lines[3].
-
Reduced Glutathione (GSH): Concentrations ranging from 50 µM to 200 µM have been shown to be effective in preventing dopamine oxidation and protecting cells from its cytotoxic effects[3][4].
It is crucial to perform a dose-response experiment to determine the optimal and non-toxic concentration of the chosen antioxidant for your specific cell line and experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid color change of media upon adding this compound. | High rate of oxidation. | 1. Prepare this compound solution in serum-free media or a balanced salt solution immediately before adding to the full culture medium. 2. Incorporate an antioxidant (e.g., ascorbic acid or GSH) into the cell culture medium prior to adding this compound. 3. Ensure the this compound stock solution is not degraded. |
| Inconsistent experimental results between batches. | Variable levels of this compound oxidation. | 1. Standardize the preparation of this compound solutions, including the time between preparation and use. 2. Consistently use a freshly prepared solution for each experiment. 3. Always use the same concentration of a chosen antioxidant. |
| Increased cell death or unexpected cellular stress. | Cytotoxicity from this compound oxidation products or the antioxidant itself. | 1. Confirm the stability of your this compound solution. 2. Perform a toxicity control for the antioxidant alone at the concentration you are using. 3. Lower the concentration of this compound or the antioxidant. 4. Consider using a different, less toxic antioxidant. Reduced glutathione (GSH) is often better tolerated by cells than ascorbic acid[3]. |
| Precipitate forms in the this compound stock solution. | Poor solubility or degradation. | 1. Ensure the solvent is appropriate for dissolving this compound hydrochloride (e.g., water, PBS, or serum-free media). 2. Prepare a fresh stock solution. Do not use a solution with visible precipitate. |
Quantitative Data Summary
The following table summarizes the stability of dopamine in various solutions, which can be used as an estimate for the behavior of this compound.
Table 1: Stability of Dopamine (1 mg/mL) in Different Aqueous Solutions at 37°C
| Time (hours) | Water (% Oxidized) | PBS (% Oxidized) | Cell Culture Media (% Oxidized) |
| 1 | 18.6 ± 9.6 | 13.3 ± 1.7 | 16.6 ± 1.9 |
| 12 | 71.6 ± 8.6 | 74.3 ± 19.3 | 92.7 ± 1.0 |
| 24 | 76.9 ± 19.3 | 76.9 ± 8.7 | ~100 |
Data adapted from studies on dopamine oxidation[5]. As shown, dopamine oxidation is most rapid in cell culture media.
Table 2: Effectiveness of Antioxidants in Preventing Dopamine Oxidation
| Antioxidant | Concentration | % Dopamine Oxidation after 24h in Media |
| None | - | ~100% |
| Ascorbic Acid | 1 mM | Significant reduction, but potential for cytotoxicity[3] |
| Reduced Glutathione (GSH) | 20 mM | Nearly 0%[5] |
Note: The high concentration of GSH used in this study may not be suitable for all cell lines. It is recommended to optimize the concentration for your specific application.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Cell Culture
Materials:
-
This compound hydrochloride powder
-
Sterile, serum-free cell culture medium or Phosphate Buffered Saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Antioxidant of choice (e.g., L-ascorbic acid or L-glutathione reduced)
Procedure:
-
On the day of the experiment, allow the this compound hydrochloride powder to equilibrate to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound hydrochloride.
-
Dissolve the powder in a small volume of sterile, serum-free medium or PBS to create a concentrated stock solution. If using an antioxidant, it can be added to this solvent prior to dissolving the this compound.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Protect the stock solution from light by wrapping the tube in aluminum foil.
-
Immediately before treating the cells, dilute the stock solution to the final desired concentration in pre-warmed complete cell culture medium (containing serum and any other supplements, and the chosen antioxidant if not already added).
-
Add the final this compound solution to your cell cultures.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the degradation rate of this compound in your specific cell culture medium over time.
Methodology: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common method for this analysis.
Procedure:
-
Prepare a solution of this compound in your complete cell culture medium at the concentration you intend to use in your experiments.
-
Immediately after preparation (t=0), take an aliquot of the solution, and analyze it by HPLC-UV to determine the initial peak area corresponding to this compound.
-
Incubate the remaining solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 1, 2, 4, 8, and 24 hours), collect aliquots of the solution.
-
Analyze each aliquot by HPLC-UV to measure the peak area of this compound.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
To test the effectiveness of an antioxidant, repeat the experiment with the antioxidant added to the cell culture medium.
Visualizations
Caption: Simplified pathway of this compound oxidation leading to cytotoxic products.
Caption: Recommended workflow for experiments involving this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. annabilab.ucla.edu [annabilab.ucla.edu]
improving the stability of 2-Chlorodopamine stock solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of 2-Chlorodopamine (2-CD) stock solutions. Given the limited specific data on 2-CD, much of the advice is extrapolated from established best practices for the handling of catecholamines, a class of compounds to which 2-CD belongs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solutions, it is recommended to use an acidic aqueous buffer or a solution containing an antioxidant. A common approach for catecholamines is to dissolve them in deoxygenated, sterile-filtered water containing an antioxidant such as 0.1% sodium metabisulfite or 0.1 mM EDTA. The pH of the solution should be maintained between 3 and 5 to minimize oxidation. For final dilutions into cell culture media or physiological buffers, it is crucial to minimize the time the compound is in a neutral or alkaline pH environment.
Q2: How should I store my this compound stock solution?
A2: this compound solid should be stored at 2-8°C, protected from light and moisture.[1] Stock solutions should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil. Under these conditions, stock solutions can be stable for several weeks to months, but stability should be verified for long-term storage.
Q3: My this compound solution has turned pink/brown. Is it still usable?
A3: A pink or brown discoloration indicates oxidation of the catechol moiety, a common issue with catecholamine solutions. This degradation can lead to the formation of quinones and other byproducts, which may have altered biological activity or be toxic to cells. It is strongly recommended to discard discolored solutions and prepare a fresh stock. To prevent this, ensure your solvent is deoxygenated and contains an antioxidant, and that the solution is protected from light and stored at a low temperature.
Q4: Can I dissolve this compound directly in my cell culture medium?
A4: It is not recommended to dissolve this compound directly in cell culture medium for a stock solution. Cell culture media typically have a neutral pH and contain components that can accelerate the degradation of catecholamines. Prepare a concentrated stock solution in an appropriate acidic buffer with antioxidants and then dilute it to the final working concentration in the cell culture medium immediately before use.
Q5: What are the main factors that cause the degradation of this compound in solution?
A5: The primary factors contributing to the degradation of this compound, like other catecholamines, are:
-
Oxidation: The catechol ring is highly susceptible to oxidation, which is accelerated by oxygen, metal ions, and light.
-
pH: Alkaline pH promotes the oxidation of the catechol moiety.
-
Light: Exposure to light, particularly UV light, can catalyze degradation.
-
Temperature: Higher temperatures increase the rate of chemical degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution Discoloration (Pink, Brown, or Black) | Oxidation of the catechol group. | - Prepare fresh stock solution using deoxygenated solvent.- Add an antioxidant (e.g., sodium metabisulfite, ascorbic acid, or EDTA) to the solvent.- Ensure the pH of the stock solution is acidic (pH 3-5).- Store aliquots at -80°C and protect from light. |
| Precipitate Formation in Stock Solution | - Poor solubility at the prepared concentration.- pH of the solution is too high.- Contamination. | - Gently warm the solution to see if the precipitate redissolves.- Prepare a less concentrated stock solution.- Ensure the pH of the solvent is appropriate for solubility.- Filter-sterilize the stock solution. |
| Inconsistent or No Biological Effect in Experiments | - Degradation of the this compound stock solution.- Inaccurate concentration of the stock solution.- Adsorption to plasticware. | - Prepare a fresh stock solution and compare its activity with the old one.- Verify the concentration of the stock solution using UV-Vis spectrophotometry or HPLC.- Use low-adhesion microcentrifuge tubes and pipette tips.- Minimize the time between dilution and application in the experiment. |
| High Background Signal or Cellular Toxicity | - Presence of degradation products (e.g., quinones).- Contamination of the stock solution. | - Use only freshly prepared, colorless stock solutions.- Filter-sterilize the stock solution through a 0.22 µm filter.- Perform a vehicle control to rule out solvent-induced toxicity. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound with enhanced stability.
Materials:
-
This compound HCl
-
Sterile, deoxygenated water (or 0.9% saline)
-
Sodium Metabisulfite (or Ascorbic Acid)
-
0.22 µm syringe filter
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare the Solvent: Create a 0.1% (w/v) sodium metabisulfite solution in sterile, deoxygenated water. To deoxygenate the water, bubble nitrogen or argon gas through it for at least 15-20 minutes.
-
Weigh this compound: Accurately weigh the required amount of this compound HCl powder in a sterile microcentrifuge tube. For 1 ml of a 10 mM solution (MW: 187.62 g/mol for the free base, adjust for the salt form), you will need approximately 1.88 mg.
-
Dissolution: Add the prepared solvent to the this compound powder to achieve the final concentration of 10 mM. Vortex briefly to dissolve.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile, amber microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the solution into single-use volumes in sterile, amber microcentrifuge tubes. Store immediately at -80°C, protected from light.
Protocol 2: Assessment of this compound Stock Solution Stability
Objective: To determine the stability of a this compound stock solution over time under different storage conditions.
Materials:
-
Prepared this compound stock solution
-
UV-Vis Spectrophotometer or HPLC system
-
Appropriate buffers for dilution
Procedure:
-
Initial Measurement (Time 0): Immediately after preparing the stock solution, take an aliquot and measure its concentration.
-
Using UV-Vis Spectrophotometry: Dilute the stock solution to a suitable concentration in the acidic solvent. Measure the absorbance at the known λmax for this compound (if available) or scan for the absorbance peak.
-
Using HPLC: Develop a suitable HPLC method for catecholamine analysis. Inject a diluted sample of the stock solution to determine the initial peak area corresponding to this compound.
-
-
Storage: Store the aliquots of the stock solution under the desired conditions to be tested (e.g., 4°C, -20°C, -80°C, room temperature, light exposure vs. dark).
-
Time-Point Measurements: At regular intervals (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Analysis: Measure the concentration of this compound in each aliquot using the same method as the initial measurement.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each storage condition to determine the stability profile.
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Experimental workflow for testing this compound stability.
Caption: Troubleshooting inconsistent experimental results.
References
Technical Support Center: 2-Chlorodopamine In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorodopamine (2-CDA) in vivo. The focus is on minimizing off-target effects to ensure the specific desired outcomes of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-CDA) and what is its primary mechanism of action?
This compound (2-CDA) is a halogenated analog of the neurotransmitter dopamine. Its primary intended use in neuroscience research is as a selective neurotoxin for dopaminergic neurons. The chloro- group at the 2-position is thought to facilitate its uptake into dopaminergic neurons via the dopamine transporter (DAT). Once inside the neuron, it is hypothesized to exert its toxic effects through mechanisms such as the generation of reactive oxygen species (ROS) and interference with mitochondrial function, leading to neuronal death. One study has shown that 2-CDA is equipotent to dopamine in activating DA1 receptors to increase renal blood flow.[1]
Q2: What are the potential off-target effects of 2-CDA in vivo?
While specific in vivo neurotoxicity studies on 2-CDA are limited, potential off-target effects can be inferred from its structural similarity to dopamine and the behavior of other catecholaminergic neurotoxins. The primary concerns for off-target effects include:
-
Noradrenergic System: 2-CDA may be taken up by the norepinephrine transporter (NET) due to its structural similarity to norepinephrine, potentially causing toxicity in noradrenergic neurons.
-
Serotonergic System: While less likely, high concentrations of 2-CDA might interact with the serotonin transporter (SERT) or serotonin receptors. Cross-talk between the dopamine and serotonin systems is a known phenomenon.
-
Adrenergic Receptors: 2-CDA could directly activate adrenergic receptors, leading to cardiovascular or other systemic side effects.
-
Dopamine Receptor Subtypes: Beyond its intended uptake and neurotoxic effects, 2-CDA may have agonist or antagonist activity at various dopamine receptor subtypes (D1, D2, D3, D4), which could lead to unintended behavioral or physiological responses.
Q3: How can I minimize the off-target effects of 2-CDA?
Minimizing off-target effects is crucial for the successful use of 2-CDA in vivo. Key strategies include:
-
Dose Optimization: Conduct pilot studies to determine the minimum effective dose of 2-CDA that produces the desired level of dopaminergic neuron lesioning with minimal side effects.
-
Route of Administration: Localized microinjections (e.g., stereotaxic injection into a specific brain region) are preferable to systemic administration to confine the effects of 2-CDA to the target area.
-
Co-administration with Selective Uptake Inhibitors: To protect noradrenergic neurons, pre-treat animals with a selective norepinephrine reuptake inhibitor (e.g., desipramine) before administering 2-CDA. This will block the uptake of 2-CDA into noradrenergic neurons.
-
Careful Behavioral and Physiological Monitoring: Closely observe animals for any signs of distress or unexpected behavioral changes that could indicate off-target effects. Monitor physiological parameters such as heart rate and blood pressure if cardiovascular effects are a concern.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High mortality rate in experimental animals. | The dose of 2-CDA is too high, leading to systemic toxicity. | Perform a dose-response study to identify a safer, effective dose. Consider a slower infusion rate if using microinjections. |
| Inconsistent or incomplete lesion of dopaminergic neurons. | Incorrect stereotaxic coordinates. Degradation of 2-CDA solution. Insufficient dose. | Verify stereotaxic coordinates with a dye injection in a pilot animal. Prepare fresh 2-CDA solutions for each experiment. Increase the dose of 2-CDA in a stepwise manner. |
| Evidence of damage to non-dopaminergic neurons (e.g., noradrenergic or serotonergic). | Off-target uptake of 2-CDA. | Pre-treat with a selective norepinephrine reuptake inhibitor (e.g., desipramine) to protect noradrenergic neurons. For serotonergic protection, a selective serotonin reuptake inhibitor (e.g., fluoxetine) could be tested, although serotonergic uptake is less likely. |
| Unexpected behavioral phenotypes not related to dopamine depletion. | Activation of off-target receptors (e.g., adrenergic or other dopamine receptor subtypes). | Characterize the pharmacological profile of 2-CDA on relevant off-target receptors in vitro. If significant off-target activity is identified, consider co-administration with a selective antagonist for the off-target receptor. |
| High variability in experimental results. | Inconsistent injection volume or rate. Variability in animal weight and metabolism. | Use a calibrated microinfusion pump for accurate and consistent delivery. Dose animals based on body weight and ensure consistent age and genetic background. |
Quantitative Data
Table 1: Receptor Binding Affinities of 2-(4-chloro-3-hydroxyphenyl)ethylamine and Related Compounds
Data for a structurally related compound, not this compound itself. This data is provided for illustrative purposes to highlight potential receptor interactions.
| Compound | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) |
| 2-(4-chloro-3-hydroxyphenyl)ethylamine | ~7 times lower than Dopamine | ~7 times lower than Dopamine |
| N,N-di-n-propyl derivative | Reduced D1 affinity, Doubled D2 affinity | Increased D2 affinity (19-36 fold) |
Source: Adapted from Claudi et al., 1992.[2]
Experimental Protocols
Protocol 1: Stereotaxic Injection of this compound for Selective Lesioning of the Substantia Nigra
-
Animal Preparation: Anesthetize the rodent (e.g., with isoflurane) and place it in a stereotaxic frame. Shave and clean the scalp.
-
Surgical Procedure: Make a midline incision in the scalp to expose the skull. Use a dental drill to create a small burr hole over the target coordinates for the substantia nigra pars compacta (SNc).
-
2-CDA Preparation: Dissolve 2-CDA in sterile saline or artificial cerebrospinal fluid (aCSF) to the desired concentration. It is recommended to add an antioxidant (e.g., 0.1% ascorbic acid) to prevent oxidation. Prepare the solution fresh on the day of surgery.
-
Microinjection: Lower a Hamilton syringe or glass micropipette to the target coordinates. Infuse the 2-CDA solution at a slow, controlled rate (e.g., 0.1 µL/min) to a total volume of 1-2 µL.
-
Post-injection: Leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow. Slowly retract the needle.
-
Post-operative Care: Suture the scalp incision and provide post-operative analgesia. Monitor the animal closely during recovery.
-
Verification of Lesion: After a suitable post-operative period (e.g., 2-3 weeks), verify the extent of the dopaminergic lesion using immunohistochemistry for tyrosine hydroxylase (TH) or by measuring dopamine levels using HPLC.
Protocol 2: Assessment of Off-Target Noradrenergic Effects
-
Experimental Groups:
-
Vehicle control
-
2-CDA
-
Desipramine + 2-CDA
-
Desipramine alone
-
-
Procedure:
-
Administer desipramine (e.g., 25 mg/kg, i.p.) 30-60 minutes before the stereotaxic injection of 2-CDA.
-
Perform the stereotaxic injection of 2-CDA or vehicle as described in Protocol 1.
-
-
Analysis:
-
After 2-3 weeks, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry for dopamine beta-hydroxylase (DBH) to assess the integrity of noradrenergic neurons in relevant brain regions (e.g., locus coeruleus).
-
Measure norepinephrine levels using HPLC.
-
Compare the extent of DBH-positive cell loss and norepinephrine depletion between the 2-CDA and Desipramine + 2-CDA groups.
-
Visualizations
References
- 1. Synthesis and renal vasodilator activity of this compound and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating 2-Chlorodopamine Neurotoxicity: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
Interpreting neurotoxicity data for the novel compound 2-Chlorodopamine (2-Cl-DA) presents unique challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing, executing, and interpreting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-Cl-DA) and why is it of interest?
A1: this compound is a chlorinated analog of the neurotransmitter dopamine. It is of interest to researchers as a potential neurotoxin that may be formed endogenously through the reaction of dopamine with hypochlorous acid, a reactive species produced by the inflammatory enzyme myeloperoxidase. Understanding its neurotoxic properties could provide insights into the mechanisms of neuronal damage in neurodegenerative diseases associated with inflammation, such as Parkinson's disease.
Q2: What is the primary mechanism of 2-Cl-DA neurotoxicity?
A2: Current research suggests that 2-Cl-DA induces a form of programmed cell death called necroptosis in differentiated SH-SY5Y neuroblastoma cells.[1] This toxicity is associated with mitochondrial dysfunction, including alterations in mitochondrial ultrastructure.[1]
Q3: How does 2-Cl-DA's neurotoxicity compare to the well-established neurotoxin 6-hydroxydopamine (6-OHDA)?
A3: Both 2-Cl-DA and 6-OHDA are dopamine analogs that exhibit neurotoxicity. However, their mechanisms may differ. 6-OHDA is known to induce apoptosis and is a potent inhibitor of the mitochondrial respiratory chain.[2][3] In contrast, 2-Cl-DA has been shown to cause necroptosis.[1] While both compounds can generate reactive oxygen species (ROS), the specific pathways and consequences of their actions on dopaminergic neurons may not be identical.
Q4: Is 2-Cl-DA a substrate for the dopamine transporter (DAT)?
A4: The precise nature of the interaction between 2-Cl-DA and the dopamine transporter (DAT) is not yet fully characterized in the available literature. It is unclear whether 2-Cl-DA is a substrate, an inhibitor, or if it has a low affinity for DAT. This is a critical knowledge gap, as uptake through DAT is a primary mechanism for the selective toxicity of other dopaminergic neurotoxins like 6-OHDA. Further research is needed to elucidate this interaction.
Troubleshooting Guide
Issue 1: Precipitate formation in 2-Cl-DA solutions.
-
Question: I observed a black precipitate forming in my 2-Cl-DA stock solution or in the cell culture medium after application. What is this and how can I avoid it?
-
Answer: 2-Cl-DA can be formed from the reaction of dopamine and hypochlorous acid, and this reaction can produce a black precipitate over time.[1] This precipitate itself has been shown to be toxic to macrophage-like cells.[1] To minimize precipitation:
-
Prepare fresh solutions: Prepare 2-Cl-DA solutions immediately before use.
-
Control pH: The stability of catecholamines is pH-dependent. Ensure your solvent and culture medium are buffered to a physiological pH.
-
Protect from light and air: Autoxidation of catecholamines can be accelerated by light and oxygen. Store stock solutions in amber vials and minimize exposure to air.
-
Filter the solution: If a precipitate is observed, you may consider filtering the solution through a 0.22 µm filter before application to cells, though this may alter the effective concentration.
-
Issue 2: High variability in cell viability assay results.
-
Question: My MTT or LDH assay results after 2-Cl-DA treatment are inconsistent between experiments. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Inconsistent precipitate formation: As mentioned above, the formation of a variable amount of precipitate can lead to inconsistent effective concentrations of soluble 2-Cl-DA.
-
Cell health and density: Ensure your SH-SY5Y cells are healthy, in a consistent passage number, and plated at a uniform density across all wells and experiments.
-
Differentiation state: If using differentiated SH-SY5Y cells, ensure the differentiation protocol is consistent and yields a homogenous population of neuron-like cells.
-
Assay timing: The kinetics of 2-Cl-DA-induced cell death are not fully established. Ensure that the time point for your viability assay is consistent and optimized to capture the desired effect.
-
Issue 3: Difficulty interpreting reactive oxygen species (ROS) data.
-
Question: I am measuring ROS production after 2-Cl-DA treatment, but the results are ambiguous. How can I improve my experiment?
-
Answer: ROS measurement can be challenging due to the transient and reactive nature of these species.
-
Use of appropriate controls: Include a positive control (e.g., H₂O₂) and a negative control (vehicle).
-
Consider the probe: Different ROS probes have different specificities. For example, DCFH-DA is a general ROS indicator. Consider using probes with greater specificity for particular ROS, such as those for superoxide or hydroxyl radicals, if you are investigating a specific mechanism.
-
Time course: ROS production can be an early event in toxicity. Perform a time-course experiment to identify the peak of ROS production after 2-Cl-DA treatment.
-
Antioxidant controls: To confirm that the observed toxicity is mediated by ROS, include an antioxidant (e.g., N-acetylcysteine) as a control to see if it can rescue the cells from 2-Cl-DA-induced death.
-
Quantitative Data Summary
The following tables summarize available and comparative data for 2-Cl-DA and the related neurotoxin 6-OHDA. It is important to note that specific quantitative data for 2-Cl-DA is limited in the current scientific literature.
Table 1: In Vitro Neurotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | Differentiated SH-SY5Y | MTT, LDH | Cytotoxicity | Data Not Available | [1] |
| 6-Hydroxydopamine | SH-SY5Y | LDH | IC50 | 100 ± 9 µM | [4] |
| Dopamine | SH-SY5Y | Trypan Blue, LDH | Cytotoxicity | Observed at 100-400 µM | [5] |
Table 2: Comparison of Neurotoxic Properties
| Property | This compound | 6-Hydroxydopamine |
| Primary Cell Death Mechanism | Necroptosis[1] | Apoptosis[2] |
| Mitochondrial Involvement | Ultrastructural changes, dysfunction[1] | Inhibition of respiratory chain, collapse of membrane potential[2][3] |
| Reactive Oxygen Species (ROS) Production | Implicated[1] | Well-established[2] |
| Interaction with Dopamine Transporter (DAT) | Not fully characterized | Substrate, uptake is required for selective toxicity |
| Precipitate Formation in Solution | Can form a black precipitate[1] | Can autoxidize, but precipitate formation is less commonly reported |
Experimental Protocols
Note: The following protocols are generalized based on standard laboratory procedures and the available information on 2-Cl-DA. Researchers should optimize these protocols for their specific experimental conditions.
1. Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxicity of 2-Cl-DA on SH-SY5Y cells in a 96-well plate format.
-
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
If desired, differentiate the cells using an established protocol (e.g., with retinoic acid).
-
Prepare fresh serial dilutions of 2-Cl-DA in cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of 2-Cl-DA or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Measurement of Reactive Oxygen Species (ROS) using DCFH-DA
This protocol describes the measurement of intracellular ROS levels in SH-SY5Y cells treated with 2-Cl-DA.
-
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
2-Cl-DA
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
-
Procedure:
-
Seed SH-SY5Y cells in a black 96-well plate and allow them to adhere.
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of medium containing 2-Cl-DA or vehicle control to the wells.
-
Immediately measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 1-2 hours) using a fluorescence plate reader.
-
A positive control, such as H₂O₂ (100 µM), should be included.
-
Express the ROS levels as the fold change in fluorescence intensity relative to the vehicle-treated control.
-
3. Dopamine Uptake Assay
This protocol is a general guide for assessing the effect of 2-Cl-DA on dopamine uptake in cells expressing the dopamine transporter (DAT), such as differentiated SH-SY5Y cells or DAT-transfected cell lines.
-
Materials:
-
DAT-expressing cells
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-Dopamine
-
This compound
-
Dopamine uptake inhibitors (e.g., GBR 12909) for control
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Plate DAT-expressing cells in a 24-well plate and grow to confluency.
-
Wash the cells twice with uptake buffer.
-
Pre-incubate the cells with different concentrations of 2-Cl-DA or a known DAT inhibitor (for control) in uptake buffer for 10-15 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]-Dopamine (e.g., 10 nM) to each well.
-
Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a DAT inhibitor (e.g., 10 µM GBR 12909) and subtract this value from all other measurements.
-
Calculate the percentage of dopamine uptake inhibition for each concentration of 2-Cl-DA.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling pathway of 2-Cl-DA neurotoxicity.
Caption: Experimental workflow for assessing 2-Cl-DA neurotoxicity.
Caption: Troubleshooting logic for 2-Cl-DA solution precipitate.
References
- 1. AFMR - Neurotoxicity of chlorinated dopamine. [afmr.org]
- 2. Distinct mechanisms underlie neurotoxin-mediated cell death in cultured dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential toxicity of 6-hydroxydopamine in SH-SY5Y human neuroblastoma cells and rat brain mitochondria: protective role of catalase and superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Neurotoxin Dosage for Rodent Models of Dopamine Depletion
This technical support center provides guidance for researchers and scientists on the use of neurotoxins to create rodent models of dopamine depletion. While the primary focus of this guide is on the well-established neurotoxin 6-hydroxydopamine (6-OHDA), due to the limited availability of published protocols for 2-Chlorodopamine, we have included available information on this compound and addressed potential areas of experimental overlap.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from 6-hydroxydopamine (6-OHDA)?
A: this compound is a chlorinated analog of dopamine with the chemical formula C8H10ClNO2 and CAS number 102851-70-7.[1][2] While it is structurally related to dopamine, there is limited published research on its specific use as a selective dopaminergic neurotoxin in rodent models. One study has indicated that the reaction of dopamine with hypochlorous acid produces cytotoxic chlorinated dopamine species that can induce necroptosis in cell cultures.[3] In contrast, 6-hydroxydopamine (6-OHDA) is a widely used and well-characterized neurotoxin for creating models of Parkinson's disease by selectively destroying dopaminergic neurons.
Q2: I am unable to find established protocols for this compound administration in rodents. What should I do?
A: The lack of established protocols for this compound is a significant challenge. It is recommended to proceed with caution and consider using a well-validated alternative like 6-OHDA for which extensive literature and protocols are available. If you choose to proceed with this compound, it would be considered a novel experimental approach requiring extensive dose-finding and neurotoxicity validation studies.
Q3: What are the common routes of administration for neurotoxins like 6-OHDA to induce dopaminergic lesions in rodents?
A: The most common method is stereotactic intracerebral injection into specific brain regions rich in dopaminergic neurons or their pathways. Common targets include the substantia nigra pars compacta (SNc), the medial forebrain bundle (MFB), or the striatum (caudate-putamen). The choice of injection site affects the speed and pattern of neurodegeneration.
Q4: How can I minimize variability in my lesioning experiments?
A: Consistency is key. To minimize variability, ensure precise stereotactic coordinates, use a consistent, slow injection rate, prepare fresh neurotoxin solutions for each experiment, and handle animals consistently to reduce stress. It is also crucial to use age- and weight-matched animals from the same strain and supplier.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate post-surgery. | - Anesthesia overdose.- Excessive surgical trauma.- Neurotoxin dose is too high.- Dehydration or hypothermia. | - Carefully calculate and monitor anesthesia.- Refine surgical technique to minimize tissue damage.- Perform a dose-response study to find the optimal neurotoxin concentration.- Provide post-operative care including hydration and warming. |
| Incomplete or variable lesions. | - Inaccurate stereotactic coordinates.- Clogged injection needle.- Incorrect neurotoxin concentration.- Degradation of the neurotoxin. | - Verify atlas coordinates and surgical technique.- Ensure the needle is patent before and after injection.- Prepare fresh solutions and verify calculations.- Protect neurotoxin solutions from light and heat. |
| Unilateral lesion model shows bilateral effects. | - Diffusion of the neurotoxin to the contralateral hemisphere. | - Reduce the injection volume.- Inject at a slower rate to allow for local tissue uptake. |
| Behavioral deficits do not correlate with histological findings. | - Insufficient time for lesion to develop and stabilize.- Behavioral tests are not sensitive enough.- Compensatory mechanisms in the brain. | - Allow sufficient time between surgery and behavioral testing (typically 2-4 weeks for 6-OHDA).- Use a battery of behavioral tests to assess different aspects of motor function.- Correlate behavioral data with the extent of dopamine neuron loss confirmed by histology. |
Experimental Protocols
Protocol 1: Preparation of 6-OHDA Solution
Materials:
-
6-hydroxydopamine hydrochloride (6-OHDA HCl)
-
0.9% sterile saline
-
Ascorbic acid (0.02% w/v)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ice
Procedure:
-
Prepare the vehicle solution: Dissolve ascorbic acid in 0.9% sterile saline to a final concentration of 0.02% (w/v). The ascorbic acid acts as an antioxidant to prevent the auto-oxidation of 6-OHDA.
-
Immediately before use, weigh the desired amount of 6-OHDA HCl and dissolve it in the vehicle solution to the target concentration (e.g., 2-8 µg/µl).
-
Gently vortex the solution until the 6-OHDA is completely dissolved.
-
Keep the solution on ice and protected from light to minimize degradation.
-
Use the solution within 2 hours of preparation.
Protocol 2: Stereotactic Injection of 6-OHDA in Rats
Materials:
-
Anesthetized rat
-
Stereotactic frame
-
Hamilton syringe with a 33-gauge needle
-
Microinfusion pump
-
Prepared 6-OHDA solution
Procedure:
-
Anesthetize the rat and secure it in the stereotactic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda and ensure the skull is level.
-
Determine the stereotactic coordinates for the target brain region (e.g., medial forebrain bundle: AP -4.4 mm, ML ±1.5 mm, DV -7.8 mm from dura).
-
Drill a small burr hole in the skull at the determined coordinates.
-
Slowly lower the injection needle to the target depth.
-
Infuse the 6-OHDA solution at a slow, controlled rate (e.g., 0.5 µl/min) using a microinfusion pump.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow along the injection tract.
-
Slowly retract the needle.
-
Suture the scalp incision and provide post-operative care.
Data Presentation
Table 1: Example 6-OHDA Dosages for Different Lesion Models in Rats
| Target Site | 6-OHDA HCl Dose (µg) | Volume (µl) | Expected Outcome |
| Medial Forebrain Bundle (MFB) | 8 - 16 | 2 - 4 | Rapid and extensive (>95%) depletion of striatal dopamine. |
| Substantia Nigra pars compacta (SNc) | 4 - 8 | 1 - 2 | Moderate to severe (70-90%) loss of SNc neurons. |
| Striatum | 8 - 20 | 2 - 4 | Slower, retrograde degeneration of nigrostriatal neurons. |
Note: These are starting-point dosages and should be optimized for your specific experimental conditions.
Visualizations
Signaling Pathway of 6-OHDA-Induced Neurotoxicity
References
Technical Support Center: 2-Chlorodopamine Handling in Physiological Buffers
Welcome to the technical support center for 2-Chlorodopamine. This resource provides researchers, scientists, and drug development professionals with essential guidance on preventing the precipitation of this compound in physiological buffers. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and solubility of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in physiological buffers a concern?
A1: this compound is a chlorinated derivative of the neurotransmitter dopamine. Like dopamine, it is a catecholamine and is susceptible to oxidation and precipitation, particularly in neutral to alkaline solutions such as physiological buffers (pH 7.2-7.4). Precipitation can lead to inaccurate dosing and reduced bioavailability in experimental settings.
Q2: What is the pKa of this compound and why is it important?
A2: The predicted pKa of the amine group of this compound is approximately 7.94. The pKa is the pH at which 50% of the molecule is in its ionized (protonated) form and 50% is in its neutral (unprotonated) form. The protonated form is generally more water-soluble. At physiological pH (around 7.4), a significant portion of this compound will be in the less soluble, unprotonated form, increasing the risk of precipitation.
Q3: How does pH affect the stability of this compound solutions?
A3: Catecholamines like this compound are prone to oxidation, a process that is accelerated at higher pH levels. Oxidation leads to the formation of quinones and other colored degradation products, which can polymerize and precipitate. Acidic conditions (pH 3-5) generally improve the stability of catecholamine solutions by favoring the protonated, less easily oxidized form.
Q4: Should I be concerned about the exposure of this compound solutions to light and air?
A4: Yes. Exposure to both light and oxygen can promote the oxidation of this compound. It is crucial to prepare and store solutions in a manner that minimizes this exposure.
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues encountered when working with this compound in physiological buffers.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dissolving this compound HCl in physiological buffer. | The concentration of this compound exceeds its solubility at the buffer's pH. | - Decrease the final concentration of this compound.- Prepare a concentrated stock solution in sterile, deoxygenated water or a slightly acidic buffer (e.g., pH 4-5) and then dilute it into the physiological buffer immediately before use. |
| Solution becomes colored (e.g., pink, brown, or black) and a precipitate forms over time. | Oxidation of this compound. | - Prepare solutions fresh for each experiment.- Use deoxygenated buffers (e.g., by bubbling with nitrogen or argon gas).- Add an antioxidant such as ascorbic acid (0.1-1 mM) or EDTA (0.05-0.1 mM) to the buffer.- Protect the solution from light by using amber vials or wrapping containers in foil. |
| Precipitation occurs when warming the solution to 37°C. | Decreased solubility at higher temperatures for some compounds, or accelerated oxidation and degradation. | - Prepare the solution at the final experimental temperature if possible.- If a stock solution is prepared cold, allow it to slowly warm to 37°C while monitoring for any signs of precipitation.- Consider if a lower final concentration is feasible for the experiment. |
| Inconsistent experimental results. | Precipitation or degradation of this compound leading to variable effective concentrations. | - Always visually inspect the solution for any signs of precipitation or color change before use.- Prepare fresh solutions for each replicate or experimental set.- Validate the concentration of your final working solution using an appropriate analytical method if possible. |
Quantitative Data Summary
Direct experimental solubility data for this compound in various physiological buffers is limited. The following table provides estimates based on data for the closely related compound, dopamine hydrochloride. Note: These values should be used as a guideline, and empirical determination for your specific buffer and conditions is recommended.
| Compound | Solvent | Approximate Solubility | Reference |
| Dopamine Hydrochloride | Water | 100 mg/mL | --INVALID-LINK-- |
| Dopamine Hydrochloride | PBS (pH 7.2) | ~5 mg/mL | --INVALID-LINK-- |
| This compound | - | Predicted pKa: 7.94 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound HCl
-
Weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add sterile, deoxygenated water (e.g., water for injection or water that has been bubbled with nitrogen gas for 15-20 minutes) to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex briefly until fully dissolved. The solution should be clear and colorless.
-
If not for immediate use, aliquot the stock solution into small, single-use volumes in amber tubes, flush with nitrogen gas, and store at -80°C for short-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Physiological Buffer
-
Prepare the desired physiological buffer (e.g., PBS, HBSS, aCSF). Ensure the pH is correctly adjusted.
-
Deoxygenate the buffer by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.
-
If desired, add an antioxidant such as ascorbic acid (to a final concentration of 0.1-1 mM) or EDTA (to a final concentration of 0.05-0.1 mM) to the deoxygenated buffer.
-
Immediately before the experiment, thaw a single-use aliquot of the concentrated this compound HCl stock solution.
-
Dilute the stock solution to the final desired concentration in the deoxygenated, antioxidant-containing physiological buffer.
-
Mix gently by inversion. The final solution should be clear and colorless. Use this working solution immediately.
Visualizations
Signaling Pathway: Factors Leading to this compound Precipitation
Caption: Factors influencing the precipitation of this compound.
Experimental Workflow: Preparing a Stable this compound Working Solution
Caption: Workflow for preparing stable this compound solutions.
Logical Relationship: pH and this compound Solubility
Validation & Comparative
Validating the Neurotoxic Effects of 2-Chlorodopamine In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurotoxic effects of 2-Chlorodopamine and other widely used neurotoxins, 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), in in vitro models of Parkinson's disease. The data presented is primarily focused on studies utilizing the human neuroblastoma SH-SY5Y cell line, a common model for dopaminergic neuron research. While quantitative data for 6-OHDA and MPP+ are available, it is important to note that directly comparable quantitative data for this compound in the same experimental assays is limited in the currently available scientific literature.
Data Presentation: Comparative Neurotoxicity
The following tables summarize the quantitative effects of 6-OHDA and MPP+ on SH-SY5Y cells. This data provides a benchmark for the potential neurotoxic potency of this compound.
| Neurotoxin | Cell Viability (IC50) | Assay | Cell Line | Reference |
| This compound | Data not available | SH-SY5Y | ||
| 6-Hydroxydopamine (6-OHDA) | ~25 µM - 100 µM | MTT Assay | SH-SY5Y | [1] |
| 1-Methyl-4-phenylpyridinium (MPP+) | ~1 mM | MTT Assay | SH-SY5Y |
| Neurotoxin | Apoptosis (% of apoptotic cells) | Assay | Cell Line | Reference |
| This compound | Data not available | SH-SY5Y | ||
| 6-Hydroxydopamine (6-OHDA) | ~50% | TUNEL Assay | SH-SY5Y | |
| 1-Methyl-4-phenylpyridinium (MPP+) | Significant increase in sub-G0/G1 population | Propidium Iodide Staining | SH-SY5Y | [2] |
| Neurotoxin | Oxidative Stress (Fold Increase in ROS) | Assay | Cell Line | Reference |
| This compound | Data not available | SH-SY5Y | ||
| 6-Hydroxydopamine (6-OHDA) | ~1.5 - 2.5 fold | DCFDA Assay | SH-SY5Y | |
| 1-Methyl-4-phenylpyridinium (MPP+) | Significant increase | DHE Staining | SH-SY5Y | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures used in the referenced literature for SH-SY5Y cells.
Cell Culture and Treatment
SH-SY5Y human neuroblastoma cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For differentiation, cells are often treated with retinoic acid. For neurotoxicity studies, cells are seeded in appropriate well plates and, after adherence, treated with varying concentrations of this compound, 6-OHDA, or MPP+ for specified durations (typically 24-48 hours).
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
After neurotoxin treatment, the culture medium is removed.
-
MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and the formazan crystals are solubilized with a solvent such as dimethyl sulfoxide (DMSO).
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Following neurotoxin treatment, cells are fixed with 4% paraformaldehyde.
-
The cells are then permeabilized with a solution containing Triton X-100.
-
The TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or fluorescently labeled dUTP), is added to the cells. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
If a hapten-labeled dUTP is used, a secondary detection step with a fluorescently labeled antibody or streptavidin conjugate is performed.
-
The cells are counterstained with a nuclear dye (e.g., DAPI) to visualize all cell nuclei.
-
Apoptotic cells (TUNEL-positive) are visualized and quantified using fluorescence microscopy or flow cytometry. The percentage of apoptotic cells is calculated relative to the total number of cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for measuring intracellular ROS.
-
After treatment with the neurotoxins, cells are washed with a buffered saline solution.
-
Cells are then incubated with a DCFDA solution (typically 10-20 µM) in the dark at 37°C for 30-60 minutes. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
After incubation, the cells are washed to remove excess probe.
-
The fluorescence intensity of DCF is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
The level of ROS is expressed as a fold increase in fluorescence intensity compared to untreated control cells.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Generalized signaling pathway for neurotoxin-induced cell death.
Caption: Experimental workflow for in vitro neurotoxicity assessment.
Caption: Logical comparison of neurotoxin characteristics.
References
2-Chlorodopamine vs. 6-OHDA: A Comparative Guide to Neurotoxic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic mechanisms of 2-Chlorodopamine (2-Cl-DA) and 6-hydroxydopamine (6-OHDA), two neurotoxins widely used in research to model Parkinson's disease. This document summarizes key quantitative data, details experimental protocols for assessing their effects, and visualizes the distinct signaling pathways each compound triggers, leading to neuronal cell death.
Executive Summary
This compound and 6-OHDA are both potent dopaminergic neurotoxins, yet they elicit their toxic effects through distinct cellular mechanisms. 6-OHDA is well-characterized to induce apoptosis, a form of programmed cell death, primarily through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. In contrast, emerging evidence suggests that this compound triggers necroptosis, a regulated form of necrosis, and forms toxic precipitates. Understanding these differential mechanisms is crucial for the development of targeted therapeutic strategies for neurodegenerative diseases.
Data Presentation: A Quantitative Comparison
Direct comparative studies providing quantitative data for 2-Cl-DA and 6-OHDA under identical experimental conditions are limited in the currently available literature. The following tables summarize the available quantitative data for each neurotoxin individually. It is important to note that variations in experimental conditions (e.g., cell line, exposure time, assay method) can significantly influence the observed values.
Table 1: Comparative Neurotoxicity
| Parameter | This compound | 6-Hydroxydopamine (6-OHDA) | Notes |
| Cell Viability (IC50) | Data not available in directly comparable studies. | 25 µM - 100 µM in SH-SY5Y cells[1][2] | The IC50 for 6-OHDA varies depending on the specific experimental setup. |
| Dopamine Transporter (DAT) Affinity (Ki) | Data not available. | Data not available in the format of a direct Ki value. However, its selective uptake via DAT is a cornerstone of its neurotoxicity. | Both compounds are recognized and transported by DAT, leading to their accumulation in dopaminergic neurons. |
Table 2: Markers of Oxidative Stress
| Oxidative Stress Marker | This compound | 6-Hydroxydopamine (6-OHDA) | Measurement Method |
| Reactive Oxygen Species (ROS) | Induces ROS formation. | Significant increase in intracellular ROS. | Dichlorodihydrofluorescein diacetate (DCFH-DA) assay. |
| Lipid Peroxidation (e.g., 4-HNE) | Data not available. | Increased levels of 4-hydroxynonenal (4-HNE). | Immunohistochemistry, Western Blot. |
| Protein Carbonyls | Data not available. | Increased protein carbonyl levels. | Spectrophotometric assay with 2,4-dinitrophenylhydrazine (DNPH). |
Neurotoxic Mechanisms and Signaling Pathways
6-Hydroxydopamine (6-OHDA): The Apoptotic Pathway
6-OHDA selectively enters dopaminergic neurons via the dopamine transporter (DAT). Once inside, it undergoes auto-oxidation, generating reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide. This surge in oxidative stress leads to mitochondrial dysfunction, characterized by the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, primarily caspase-9 and the executioner caspase-3, culminating in the systematic dismantling of the cell through apoptosis.[3][4][5]
Caption: 6-OHDA induced apoptotic signaling pathway.
This compound: A Necroptotic Mechanism
Similar to 6-OHDA, this compound is taken up by the dopamine transporter. However, its downstream mechanism of cell death appears to diverge. Evidence suggests that 2-Cl-DA induces necroptosis, a form of programmed necrosis that is independent of caspases. This pathway is typically mediated by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, leading to the phosphorylation and oligomerization of Mixed Lineage Kinase Domain-Like protein (MLKL). The activated MLKL then translocates to the plasma membrane, disrupting its integrity and causing cell lysis. Additionally, 2-Cl-DA can form pigmented aggregates that are toxic to cells.
Caption: Proposed necroptotic pathway for this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are outlines of key experimental protocols used to assess the neurotoxic effects of these compounds.
Cell Culture and Toxin Exposure
-
Cell Lines: Human neuroblastoma cell lines such as SH-SY5Y are commonly used due to their dopaminergic characteristics.
-
Culture Conditions: Cells are typically maintained in a standard culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Toxin Preparation: Stock solutions of 2-Cl-DA and 6-OHDA are prepared fresh in an appropriate solvent (e.g., sterile water or saline with an antioxidant like ascorbic acid to prevent auto-oxidation before application).
-
Exposure: Cells are seeded in multi-well plates and, after reaching a desired confluency, the culture medium is replaced with a medium containing the specified concentration of the neurotoxin for a defined period (e.g., 24 hours).
Assessment of Cell Viability
Lactate Dehydrogenase (LDH) Assay: This colorimetric assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
References
- 1. 2.7. TUNEL Assay to Determine Neural Cells Apoptosis [bio-protocol.org]
- 2. TUNEL assay for apoptosis of neurons [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-3-like proteases and 6-hydroxydopamine induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dopamine Receptor Affinities: 2-Chlorodopamine vs. Dopamine
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a comparative overview of the dopamine receptor affinity of the endogenous neurotransmitter, dopamine, and its synthetic analog, 2-Chlorodopamine. Due to a lack of available experimental data for this compound's binding affinity to dopamine receptors, this guide will primarily present the affinity profile of dopamine and outline a standard experimental protocol for determining such values.
Dopamine Receptor Subtypes and Their Significance
Dopamine receptors are a class of G protein-coupled receptors that are central to various physiological and pathological processes in the central nervous system, including motor control, motivation, reward, and cognition.[1][2][3] They are classified into two main families: the D1-like family (D1 and D5 receptors) and the D2-like family (D2, D3, and D4 receptors).[1][2][3] The D1-like receptors are typically coupled to Gs proteins and stimulate adenylyl cyclase, while the D2-like receptors are coupled to Gi proteins and inhibit adenylyl cyclase.[1][3] This differential signaling underlies the diverse and sometimes opposing effects of dopamine in different brain regions.
Quantitative Comparison of Dopamine Receptor Affinity
The affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic or physiological effects. This affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
The table below summarizes the reported binding affinities (as pKi values, the negative logarithm of the Ki) of dopamine for the five human dopamine receptor subtypes.
| Compound | D1 Receptor (pKi) | D2 Receptor (pKi) | D3 Receptor (pKi) | D4 Receptor (pKi) | D5 Receptor (pKi) |
| Dopamine | 4.3 - 5.6[4] | 5.3 - 6.4[4] | 6.3 - 7.4[4] | 7.6[4] | 6.6[4] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The pKi values for dopamine are presented as a range, reflecting the variability observed across different experimental conditions and studies.
As indicated in the table, there is a current lack of publicly available, peer-reviewed data detailing the binding affinities of this compound for any of the dopamine receptor subtypes. Without such data, a direct quantitative comparison with dopamine is not possible.
Experimental Protocol: Radioligand Binding Assay for Dopamine Receptor Affinity
The following is a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of a test compound for a specific receptor. This example focuses on the D2 dopamine receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the human D2 dopamine receptor.
Materials:
-
Cell membranes expressing the human D2 dopamine receptor.
-
Radioligand: [3H]Raclopride (a selective D2 receptor antagonist).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled D2 receptor antagonist (e.g., Haloperidol or Spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
-
Plate shaker.
Workflow:
References
A Comparative Analysis of 2-Chlorodopamine and 6-Hydroxydopamine: Evaluating Behavioral Effects in Neurotoxicology
A comprehensive review of existing scientific literature reveals a significant disparity in the available research on the behavioral effects of 2-Chlorodopamine compared to the extensively studied neurotoxin, 6-hydroxydopamine (6-OHDA). While 6-OHDA is a cornerstone tool in preclinical models of Parkinson's disease, inducing well-documented motor and non-motor behavioral deficits, data on the in vivo behavioral consequences of this compound administration is currently not available in the public domain. This guide, therefore, aims to provide a detailed overview of the established behavioral effects of 6-OHDA and highlights the critical knowledge gap concerning this compound.
6-Hydroxydopamine (6-OHDA): A Profile of Neurodegeneration and Behavioral Impairment
6-OHDA is a hydroxylated analog of the neurotransmitter dopamine. Its neurotoxic effects are primarily mediated by its selective uptake into catecholaminergic neurons via dopamine (DAT) and norepinephrine (NET) transporters. Once inside the neuron, 6-OHDA undergoes auto-oxidation, leading to the formation of reactive oxygen species (ROS), quinones, and hydrogen peroxide. This cascade of events induces significant oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death of dopaminergic and noradrenergic neurons.
The targeted destruction of these neuronal populations, particularly in the nigrostriatal pathway, makes 6-OHDA an invaluable tool for creating animal models that mimic the motor symptoms of Parkinson's disease.
Quantitative Behavioral Effects of 6-OHDA
The behavioral consequences of 6-OHDA-induced lesions are dose-dependent and contingent on the site of administration (e.g., substantia nigra, medial forebrain bundle, or striatum). Below is a summary of commonly observed behavioral changes in rodent models.
| Behavioral Domain | Test | Typical Effect of 6-OHDA Lesion |
| Motor Function | Rotational Asymmetry (Apomorphine or Amphetamine-induced) | Unilateral lesions induce ipsilateral (amphetamine) or contralateral (apomorphine) rotations, quantifiable as turns per minute. |
| Cylinder Test (Forelimb Asymmetry) | Reduced use of the contralateral forelimb for postural support during exploration of a cylinder. | |
| Rotarod Test | Decreased latency to fall, indicating impaired motor coordination and balance. | |
| Gait Analysis | Alterations in stride length, stance width, and other gait parameters. | |
| Cognitive Function | Morris Water Maze | Deficits in spatial learning and memory. |
| Novel Object Recognition | Impaired recognition memory. | |
| Affective Behavior | Elevated Plus Maze | Increased anxiety-like behavior (less time spent in open arms). |
| Forced Swim Test / Tail Suspension Test | Increased immobility time, indicative of depressive-like behavior. |
This compound: An Uncharted Territory in Behavioral Neurotoxicology
In stark contrast to 6-OHDA, there is a notable absence of published in vivo studies detailing the behavioral effects of this compound. While some research has explored the synthesis and in vitro activity of chlorinated dopamine analogs as dopamine receptor ligands, these studies do not provide insights into the whole-organism behavioral consequences.
One study has suggested that the formation of chlorinated dopamine species could represent a novel pathway for neuronal loss in neurodegenerative diseases, highlighting their cytotoxic potential. However, this has not been translated into animal models to characterize a specific behavioral phenotype.
The lack of data on this compound's behavioral effects presents a significant gap in the field of neurotoxicology. Understanding its specific actions on the central nervous system and the resulting behavioral outcomes would be crucial for a comprehensive comparison with established neurotoxins like 6-OHDA.
Experimental Protocols: Inducing and Assessing Behavioral Deficits with 6-OHDA
The following provides a generalized overview of the methodologies employed in 6-OHDA lesioning and subsequent behavioral testing.
6-OHDA Lesioning Protocol (Unilateral Intrastriatal Injection)
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane. The head is shaved and the animal is placed in a stereotaxic frame.
-
Stereotaxic Surgery: A midline incision is made to expose the skull. A small burr hole is drilled over the target injection site in the striatum.
-
Neurotoxin Preparation and Injection: 6-OHDA hydrochloride is dissolved in 0.9% sterile saline containing 0.02% ascorbic acid (to prevent oxidation). A Hamilton syringe is used to slowly infuse the 6-OHDA solution into the striatum.
-
Post-operative Care: The incision is sutured, and the animal is allowed to recover in a heated cage. Analgesics are administered to minimize post-surgical pain.
Behavioral Testing Protocols
-
Apomorphine-Induced Rotational Behavior:
-
Animals are habituated to a circular testing arena.
-
Apomorphine (a dopamine receptor agonist) is administered subcutaneously.
-
The number of full 360° contralateral rotations is recorded for a set period (e.g., 30-60 minutes) using an automated rotometer system.
-
-
Cylinder Test:
-
The rat is placed in a transparent cylinder.
-
A video camera records the session from below.
-
An observer, blind to the experimental groups, scores the number of times the rat uses its left, right, or both forelimbs for wall support during rearing and exploration.
-
Visualizing the Pathways and Processes
Signaling Pathway of 6-OHDA-Induced Neurotoxicity
Caption: 6-OHDA uptake and subsequent oxidative stress leading to neuronal death.
Experimental Workflow for 6-OHDA Behavioral Analysis
Caption: A typical experimental workflow for 6-OHDA lesioning and behavioral assessment.
Conclusion: A Call for Further Research
The extensive body of research on 6-hydroxydopamine has been instrumental in advancing our understanding of Parkinson's disease and the function of the dopaminergic system. The well-characterized behavioral deficits induced by 6-OHDA provide a robust platform for testing potential therapeutic interventions.
In contrast, the behavioral effects of this compound remain a significant unknown. Future research is imperative to elucidate the in vivo neurotoxic profile of this compound. Such studies would not only broaden our understanding of structure-activity relationships among dopamine analogs but could also potentially uncover novel mechanisms of neurodegeneration and lead to the development of new research tools. Direct comparative studies between this compound and 6-OHDA are essential to determine any unique behavioral phenotypes and to fully assess the potential of this compound as a research neurotoxin. Until such data becomes available, a direct and detailed comparison of their behavioral effects remains speculative.
A Comparative Guide: 2-Chlorodopamine vs. MPP+ and Their Differential Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic agents 2-Chlorodopamine (2-Cl-DA) and 1-methyl-4-phenylpyridinium (MPP+), two compounds instrumental in modeling Parkinson's disease pathology. We will delve into their distinct mechanisms of action, supported by experimental data, to elucidate their unique properties and applications in neurodegenerative research.
Introduction
Both this compound and MPP+ are potent dopaminergic neurotoxins that selectively target and damage dopamine-producing neurons. Their toxicity is fundamentally linked to their structural similarity to dopamine, which allows them to be recognized and transported into neurons by the dopamine transporter (DAT). However, once inside the cell, their pathways to inducing neuronal death diverge significantly. MPP+ is classically known as a mitochondrial toxin that disrupts the electron transport chain, while evidence suggests 2-Cl-DA acts through a combination of mitochondrial impairment and covalent modification of cellular proteins.
Core Mechanisms of Neurotoxicity
MPP+: The Mitochondrial Complex I Inhibitor
MPP+ is the toxic metabolite of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Its neurotoxicity is a multi-step process:
-
Uptake: MPP+ is actively transported into dopaminergic neurons via the dopamine transporter (DAT). This selective uptake is the primary reason for its specific toxicity to these neurons.
-
Mitochondrial Accumulation: Once inside the neuron, MPP+ accumulates in the mitochondria.
-
Complex I Inhibition: Within the mitochondria, MPP+ potently inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.
-
Consequences: This inhibition leads to a severe depletion of cellular ATP (energy) and an increase in the production of reactive oxygen species (ROS), ultimately triggering apoptotic cell death.
This compound: A Two-Pronged Assault
This compound, a halogenated derivative of dopamine, exhibits a more complex mechanism of action that shares some features with MPP+ but includes a critical distinguishing element:
-
DAT-Mediated Uptake: Like MPP+, 2-Cl-DA is a substrate for the dopamine transporter, which concentrates it within dopaminergic neurons.
-
Mitochondrial Disruption: 2-Cl-DA also impairs mitochondrial function. Studies have shown it can inhibit mitochondrial respiration and inactivate the α-ketoglutarate dehydrogenase complex, a key enzyme in the Krebs cycle. This disruption contributes to cellular stress and energy deficits.
-
Covalent Modification: A key differentiator for 2-Cl-DA is its high reactivity. It is prone to auto-oxidation, forming reactive quinone species. These electrophilic quinones can form covalent bonds with nucleophilic residues (like cysteine) on cellular proteins. This irreversible modification can inactivate critical enzymes and structural proteins, leading to widespread cellular dysfunction and death. This mechanism of toxicity through covalent binding is a known pathway for other reactive catechols.
Comparative Data Analysis
While direct, side-by-side studies detailing the IC50 values for both compounds on cell viability are limited, we can synthesize data from various reports to establish a comparative toxicity profile in relevant cell lines, such as the human neuroblastoma SH-SY5Y line.
| Parameter | This compound (2-Cl-DA) | MPP+ | Key Distinctions |
| Primary Uptake Mechanism | Dopamine Transporter (DAT) | Dopamine Transporter (DAT) | Both are selectively taken up by dopaminergic neurons. |
| Primary Toxic Mechanism | Covalent protein modification via auto-oxidation; mitochondrial dysfunction. | Potent and direct inhibition of Mitochondrial Complex I. | 2-Cl-DA's toxicity involves irreversible protein damage, whereas MPP+'s primary action is enzymatic inhibition. |
| Effect on ATP Levels | ATP depletion is a likely consequence of mitochondrial disruption. | Causes severe and rapid ATP depletion due to Complex I inhibition. | The impact on ATP may be less direct and immediate with 2-Cl-DA compared to the potent effect of MPP+. |
| ROS Production | Induces ROS through auto-oxidation and mitochondrial disruption. | Induces ROS as a direct consequence of electron transport chain inhibition. | Both generate oxidative stress, but the initial sources differ. |
| Reported Cytotoxicity | Toxic to differentiated SH-SY5Y cells. | A concentration of 500 µM induces significant cytotoxicity in SH-SY5Y cells over 48 hours. | The toxicity of 2-Cl-DA is explicitly linked to DAT expression, conferring sensitivity to cells that express the transporter. |
Signaling and Experimental Workflow Diagrams
To visualize the distinct pathways and the experimental approaches used to study these compounds, the following diagrams are provided.
A Comparative Guide to Dopamine Depletion Methods for Neurodegeneration Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted depletion of dopamine is a cornerstone of preclinical research into Parkinson's disease and other-related neurodegenerative disorders. This guide provides a comparative analysis of established methods for inducing dopamine depletion. While the initial inquiry specified an interest in 2-Chlorodopamine, a thorough review of the scientific literature reveals a lack of published data regarding its use as a dopaminergic neurotoxin. Therefore, this document focuses on the validation and comparison of widely accepted alternative compounds: 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), reserpine, and alpha-methyl-p-tyrosine (AMPT).
This guide presents quantitative data in structured tables, details key experimental protocols, and includes diagrams to illustrate experimental workflows and signaling pathways, providing a valuable resource for researchers designing studies that require the validation of dopamine depletion.
Comparison of Dopamine Depletion Agents
The choice of a dopamine-depleting agent depends on the specific research question, the desired speed of onset, and the targeted mechanism of depletion. The following table summarizes the key characteristics of four commonly used compounds.
| Feature | 6-Hydroxydopamine (6-OHDA) | MPTP | Reserpine | Alpha-methyl-p-tyrosine (AMPT) |
| Mechanism of Action | Selective uptake by dopamine and norepinephrine transporters, leading to oxidative stress and neuronal death. | Converted to the toxic metabolite MPP+ in astrocytes, which is then selectively taken up by the dopamine transporter, inhibiting mitochondrial complex I and causing cell death. | Irreversibly blocks the vesicular monoamine transporter 2 (VMAT2), preventing the storage of dopamine in synaptic vesicles and leading to its degradation in the cytoplasm.[1][2] | Competitively inhibits tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[3][4] |
| Selectivity | High for catecholaminergic neurons (dopamine and norepinephrine). Pre-treatment with a norepinephrine reuptake inhibitor can increase selectivity for dopaminergic neurons.[5] | High for dopaminergic neurons, particularly in the substantia nigra.[6] | Non-selective for monoamines; depletes dopamine, norepinephrine, and serotonin.[1] | Affects all catecholamines (dopamine and norepinephrine).[4] |
| Mode of Administration | Intracerebral injection (e.g., into the striatum, medial forebrain bundle, or substantia nigra).[7][8] | Systemic (e.g., intraperitoneal, subcutaneous) or intracerebral injection.[6] | Systemic (e.g., intraperitoneal, subcutaneous).[9] | Systemic (e.g., intraperitoneal, oral).[10][11] |
| Onset and Duration | Lesion develops over days to weeks, leading to a stable depletion.[5] | Acute or sub-acute models can be generated depending on the dosing regimen.[12] | Rapid onset of depletion, with effects lasting for several days until new VMAT2 is synthesized.[2] | Rapid and reversible inhibition of dopamine synthesis; depletion is maintained with continued administration.[13] |
| Validation Methods | Tyrosine hydroxylase immunohistochemistry, HPLC for dopamine levels, behavioral tests (e.g., apomorphine-induced rotations).[7][8] | Tyrosine hydroxylase immunohistochemistry, HPLC for dopamine levels, behavioral tests (e.g., pole test, open field).[14][15] | HPLC for monoamine levels, PET imaging of dopamine receptor availability, behavioral tests (e.g., locomotor activity, sucrose preference).[9][16] | HPLC for dopamine metabolites, SPECT or PET imaging of dopamine D2 receptor binding, analysis of subjective effects.[10][11][17] |
Experimental Protocols
6-OHDA-Induced Dopamine Depletion in Rodents
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to create a model of Parkinson's disease.
Materials:
-
6-hydroxydopamine hydrochloride (Sigma-Aldrich)
-
Ascorbic acid solution (0.02% in sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe with a 33-gauge needle
-
Desipramine (to protect noradrenergic neurons)
Procedure:
-
Preparation: Dissolve 6-OHDA in cold 0.02% ascorbic acid-saline solution to the desired concentration (e.g., 4 µg/µL) immediately before use.[5]
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame. Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to minimize damage to noradrenergic neurons.
-
Injection: Based on a stereotaxic atlas, drill a small hole in the skull above the target coordinates for the MFB. Slowly infuse 1-2 µL of the 6-OHDA solution into the MFB at a rate of 0.1-0.2 µL/min.[8]
-
Post-operative Care: After the injection, leave the needle in place for 5-10 minutes to allow for diffusion before slowly retracting it. Suture the incision and provide post-operative care, including analgesics and supplemental food and hydration.[18]
-
Validation: Allow 2-3 weeks for the lesion to fully develop before validation.[5] Validate the extent of dopamine depletion using methods such as apomorphine-induced rotational behavior, tyrosine hydroxylase immunohistochemistry of the substantia nigra and striatum, and HPLC analysis of striatal dopamine content.[8]
Reserpine-Induced Dopamine Depletion
This protocol describes a method to induce a transient, widespread depletion of monoamines.
Materials:
-
Reserpine (Sigma-Aldrich)
-
Vehicle (e.g., 0.5% acetic acid in saline)
Procedure:
-
Preparation: Dissolve reserpine in the vehicle to the desired concentration.
-
Administration: Administer reserpine via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Dosing regimens can vary, for example, a single high dose or repeated lower doses over several days.[9][16]
-
Validation: Dopamine depletion is rapid.[2] Validation can be performed at various time points after administration.
-
Neurochemical Analysis: Measure dopamine and other monoamine levels in brain tissue using HPLC.[9]
-
In vivo Imaging: Assess changes in dopamine D2 receptor availability using PET with a radioligand like [¹⁸F]DMFP, which is expected to increase after depletion.[9]
-
Behavioral Assessment: Monitor for behavioral changes such as hypo-locomotion and anhedonia (e.g., using a sucrose preference test).[16]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action for common dopamine-depleting agents.
Caption: A generalized experimental workflow for the validation of dopamine depletion.
References
- 1. The effects of reserpine on depression: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of severe dopamine depletion on dopamine neuronal impulse flow and on tyrosine hydroxylase regulation [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Effects of alpha-methyl-para-tyrosine (AMPT) in drug-free depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Differential degradation of motor deficits during gradual dopamine depletion with 6-hydroxydopamine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reserpine-induced rat model for depression: Behavioral, physiological and PET-based dopamine receptor availability validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMPT-induced monoamine depletion in humans: evaluation of two alternative [123I]IBZM SPECT procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMPT-induced monoamine depletion in humans: evaluation of two alternative [123I]IBZM SPECT procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Subjective effects of AMPT-induced dopamine depletion in schizophrenia: correlation between dysphoric responses and striatal D(2) binding ratios on SPECT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
A Comparative Analysis of 2-Chlorodopamine and Rotenone in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two neurotoxic compounds, 2-Chlorodopamine (2-CD) and rotenone, which are utilized in experimental models to study the pathogenesis of Parkinson's Disease (PD). While rotenone is a well-established and widely studied tool in PD research, this compound is a lesser-known compound with emerging evidence of neurotoxic potential. This document aims to objectively compare their mechanisms of action, effects on neuronal viability, and the experimental protocols for their use, supported by available data.
Executive Summary
Rotenone, a pesticide and mitochondrial complex I inhibitor, has been extensively used to create robust in vivo and in vitro models of Parkinson's disease that recapitulate key pathological features, including dopaminergic neuron loss and α-synuclein aggregation. In contrast, data on this compound is sparse. Emerging in vitro evidence suggests it is a cytotoxic agent that induces a distinct form of programmed cell death, necroptosis, and impacts mitochondrial function, albeit through a different mechanism than rotenone. This guide highlights the current understanding of both compounds, emphasizing the significant knowledge gaps that exist for this compound and the need for further research to validate its potential as a tool in PD modeling.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and effects of this compound and rotenone based on available scientific literature.
| Feature | This compound | Rotenone |
| Primary Mechanism of Action | Induction of necroptosis; Inhibition of α-ketoglutarate dehydrogenase activity[1] | Inhibition of mitochondrial complex I[2] |
| Secondary Effects | Formation of cytotoxic precipitates[1] | Increased reactive oxygen species (ROS) production, oxidative stress, microtubule assembly inhibition[2] |
| Mode of Cell Death | Necroptosis[1] | Apoptosis |
| Effect on α-synuclein | Not Reported | Promotes aggregation[3][4][5][6] |
| Selectivity for Dopaminergic Neurons | Suggested to be cytotoxic to neuronal cells, but selectivity for dopaminergic neurons is not fully characterized.[1] | Induces selective degeneration of dopaminergic neurons. |
| In Vivo Model Availability | Not Reported | Well-established in rodents (rats and mice). |
| Reported Cell Models | Retinoic acid-differentiated SH-SY5Y cells[1] | SH-SY5Y cells, primary neuronal cultures.[7][8][9][10][11] |
Table 1: Comparison of Mechanistic and Pathological Features.
| Parameter | This compound | Rotenone |
| Effective Concentration (In Vitro) | Not explicitly reported, but cytotoxic effects observed.[1] | 300-500 nM in SH-SY5Y cells induces significant apoptosis after 24h.[8] |
| LD50 (In Vivo) | Not Reported | Varies by species and administration route. |
| Impact on Cell Viability | Causes cell death and loss of cell attachment.[1] | Dose- and time-dependent decrease in cell viability.[9] |
| Mitochondrial Respiration | Affects α-ketoglutarate dehydrogenase activity.[1] | Inhibits Complex I, leading to decreased oxygen consumption.[2][12] |
| ROS Production | Implied through mitochondrial effects, but not directly measured. | Significant increase in intracellular ROS.[8] |
Table 2: Comparison of Quantitative Effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known and hypothesized signaling pathways affected by each compound, as well as a typical experimental workflow for their in vitro application.
References
- 1. researchgate.net [researchgate.net]
- 2. Rotenone - Wikipedia [en.wikipedia.org]
- 3. Rotenone induces regionally distinct α-synuclein protein aggregation and activation of glia prior to loss of dopaminergic neurons in C57Bl/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Rotenone accelerates endogenous α-synuclein spreading and enhances neurodegeneration in an intra-striatal α-synuclein preformed fibril injected mouse model of Parkinson’s disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics [mdpi.com]
- 8. Rotenone induces neurotoxicity through Rac1-dependent activation of NADPH oxidase in SHSY-5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rosmarinic Acid Attenuates Rotenone-Induced Neurotoxicity in SH-SY5Y Parkinson’s Disease Cell Model through Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alterations in bioenergetic function induced by Parkinson's disease mimetic compounds: Lack of correlation with superoxide generation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 2-Chlorodopamine Effects in Different Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurotoxic effects of 2-Chlorodopamine (2-Cl-DA), a halogenated derivative of the neurotransmitter dopamine. The data presented herein is based on available in-vitro studies on relevant neuronal cell lines, primarily SH-SY5Y human neuroblastoma cells. Due to the limited published research specifically on this compound, this guide also includes comparative data for the well-characterized neurotoxin 6-hydroxydopamine (6-OHDA) and dopamine itself to provide a broader context for understanding its potential mechanisms of action.
Executive Summary
Initial findings suggest that this compound exhibits significant cytotoxicity in neuronal cell lines. Research indicates that its reaction product, referred to as chlorodopamine, induces a form of programmed cell death known as necroptosis in differentiated SH-SY5Y cells. This is accompanied by distinct morphological and biochemical changes, including loss of cell adhesion, mitochondrial damage, and reduced enzymatic activity. This guide will delve into the available data, compare it with other known neurotoxins, and provide detailed experimental protocols for researchers seeking to validate or expand upon these findings.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the known cytotoxic effects of this compound in comparison to dopamine and 6-OHDA on the SH-SY5Y neuronal cell line. It is important to note that the data for this compound is based on a limited number of studies, and further research is required for a comprehensive understanding.
| Compound | Cell Line | Observed Effects | Mechanism of Cell Death | Key Findings |
| This compound | SH-SY5Y (differentiated) | - Decreased cell viability - Loss of cell attachment - Altered mitochondrial ultrastructure - Reduced α-ketoglutarate dehydrogenase activity | Necroptosis | Induces a caspase-independent form of programmed cell death, suggesting a distinct mechanism from classical apoptosis.[1] |
| Dopamine | SH-SY5Y, PC12 | - Dose-dependent decrease in cell viability - Increased reactive oxygen species (ROS) formation - Mitochondrial dysfunction - DNA damage | Apoptosis & Oxidative Stress | Neurotoxicity is often linked to its auto-oxidation and the generation of cytotoxic quinones and free radicals. |
| 6-Hydroxydopamine (6-OHDA) | SH-SY5Y, PC12 | - Significant reduction in cell viability - Induction of apoptosis - Increased oxidative stress - Mitochondrial membrane potential collapse | Apoptosis & Oxidative Stress | A widely used neurotoxin to model Parkinson's disease in vitro and in vivo. |
Experimental Protocols
Cell Culture
SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For differentiation, cells are often treated with retinoic acid (RA) at a concentration of 10 µM for 5-7 days.
PC12 Cells: Rat pheochromocytoma PC12 cells are maintained in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. Cells are cultured on collagen-coated plates at 37°C in a humidified atmosphere of 10% CO2. Differentiation can be induced by treatment with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, dopamine, or 6-OHDA for the desired time period (e.g., 24, 48 hours).
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Seed cells in a suitable plate or on coverslips for microscopy.
-
Treat cells with the compounds of interest as described for the viability assay.
-
Incubate the cells with a fluorescent probe sensitive to mitochondrial membrane potential, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, according to the manufacturer's instructions.
-
Analyze the fluorescence intensity using a fluorescence microscope, flow cytometer, or a fluorescence plate reader. A decrease in fluorescence intensity of TMRE or a shift from red to green fluorescence for JC-1 indicates mitochondrial depolarization.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Necroptosis
The following diagram illustrates the putative signaling cascade initiated by this compound leading to necroptosis in SH-SY5Y cells, as suggested by initial findings.
Caption: Proposed signaling cascade of this compound-induced necroptosis.
Experimental Workflow for Comparative Cytotoxicity Analysis
This workflow outlines the steps for a comprehensive comparison of the cytotoxic effects of this compound and other neurotoxins.
Caption: A generalized workflow for comparing neurotoxic agents.
Conclusion and Future Directions
The preliminary evidence on the neurotoxic effects of this compound suggests a unique mechanism of action involving necroptosis, distinguishing it from the well-characterized apoptotic pathways induced by dopamine and 6-OHDA. However, the current body of research is nascent. To fully elucidate the neurotoxic profile of this compound, further studies are imperative.
Future research should focus on:
-
Dose-response and time-course studies: To establish a comprehensive cytotoxic profile in both SH-SY5Y and PC12 cell lines.
-
Molecular mechanism of necroptosis: Investigating the specific roles of key necroptotic proteins such as RIPK1, RIPK3, and MLKL in this compound-induced cell death.
-
Oxidative stress assessment: Quantifying the generation of reactive oxygen species to determine its contribution to the observed cytotoxicity.
-
In vivo studies: Validating the in vitro findings in animal models of neurodegenerative diseases to assess the potential neurotoxicological relevance of this compound.
By pursuing these avenues of research, the scientific community can gain a more complete understanding of the potential risks and mechanisms of action associated with halogenated dopamine derivatives. This knowledge is crucial for both basic neuroscience research and the development of safer therapeutic agents.
References
Assessing the Specificity of 2-Chlorodopamine for Dopaminergic Neurons: A Comparative Guide
For researchers and drug development professionals investigating neurodegenerative diseases like Parkinson's, the selective ablation of dopaminergic neurons is a critical experimental tool. This guide provides a comparative analysis of 2-Chlorodopamine against well-established neurotoxins, 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), to assess its potential specificity for dopaminergic neurons. Due to the limited availability of specific studies on this compound, this guide synthesizes the existing data and proposes experimental frameworks for its evaluation based on established protocols for alternative toxins.
Comparative Neurotoxicity and Specificity
The ideal neurotoxin for modeling Parkinson's disease selectively targets and destroys dopaminergic neurons while sparing other neuronal populations. The specificity of such toxins is often conferred by their interaction with the dopamine transporter (DAT), which is densely expressed on the presynaptic terminals of dopaminergic neurons.
| Feature | This compound | 6-Hydroxydopamine (6-OHDA) | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) |
| Reported Cytotoxicity | Induces necroptosis in SH-SY5Y cells; forms precipitates that cause apoptosis in macrophage-like cells[1]. | Highly toxic to dopaminergic and noradrenergic neurons. | Protoxin that is metabolized to the active toxicant MPP+, which is toxic to dopaminergic neurons[2][3]. |
| Presumed Mechanism of Uptake | Likely transported via the dopamine transporter (DAT) due to structural similarity to dopamine. | Actively transported into neurons by the dopamine (DAT) and norepinephrine (NET) transporters. | MPTP crosses the blood-brain barrier; its metabolite MPP+ is selectively taken up by the dopamine transporter (DAT)[4]. |
| In Vivo Administration | Data not readily available. | Requires direct intracerebral injection as it does not cross the blood-brain barrier. | Can be administered systemically (e.g., intraperitoneally) as it crosses the blood-brain barrier. |
| Reported Off-Target Effects | Forms cytotoxic precipitates that can affect other cell types like macrophages[1]. | Can damage noradrenergic neurons, particularly in the locus coeruleus. | High doses can lead to damage in other brain regions and systemic toxicity. |
Proposed Mechanism of Action and Signaling Pathway
While the precise signaling pathway of this compound-induced neurotoxicity has not been fully elucidated, a hypothetical mechanism can be proposed based on its structure and the known mechanisms of other dopaminergic neurotoxins. As a chlorinated analog of dopamine, this compound is likely a substrate for the dopamine transporter (DAT). Once inside the dopaminergic neuron, it is hypothesized to undergo auto-oxidation, leading to the formation of reactive oxygen species (ROS) and quinones, which induce oxidative stress and ultimately lead to cell death.
Figure 1: Proposed mechanism of this compound neurotoxicity in dopaminergic neurons.
Experimental Protocols for Assessing Specificity
To rigorously assess the specificity of this compound for dopaminergic neurons, a series of in vitro and in vivo experiments are necessary. The following protocols are standard in the field for characterizing novel neurotoxins.
In Vitro Specificity Assessment
Objective: To determine if this compound is selectively toxic to dopaminergic neurons compared to other neuronal and non-neuronal cell types.
Methodology:
-
Cell Culture:
-
Primary mesencephalic cultures containing a mixed population of dopaminergic (tyrosine hydroxylase-positive, TH+) and non-dopaminergic (e.g., GABAergic) neurons.
-
Human induced pluripotent stem cell (hiPSC)-derived dopaminergic neurons.
-
Control cell lines not expressing the dopamine transporter (e.g., HEK293 cells) and the same cell line engineered to express DAT.
-
-
Treatment: Expose cultures to a range of this compound concentrations for varying durations.
-
Assessment of Cell Viability:
-
Immunocytochemistry: Stain cultures for TH (to identify dopaminergic neurons) and a general neuronal marker (e.g., NeuN or MAP2). Quantify the survival of TH+ neurons relative to the total neuronal population.
-
Lactate Dehydrogenase (LDH) Assay: Measure LDH release into the culture medium as an indicator of general cytotoxicity.
-
MTT Assay: Assess mitochondrial function and cell viability.
-
-
DAT-Dependence: To confirm uptake via the dopamine transporter, co-incubate cells with this compound and a DAT inhibitor (e.g., GBR 12909). A reduction in toxicity in the presence of the inhibitor would indicate DAT-mediated uptake.
Figure 2: Experimental workflow for in vitro assessment of neurotoxin specificity.
In Vivo Specificity Assessment
Objective: To evaluate the selective degeneration of dopaminergic neurons in a living organism following this compound administration.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used for neurotoxin studies.
-
Administration:
-
Stereotaxic Injection: Inject this compound directly into a brain region rich in dopaminergic neurons, such as the substantia nigra pars compacta (SNc) or the striatum. This is the standard method for non-blood-brain barrier permeable toxins like 6-OHDA.
-
Systemic Administration: If this compound is found to cross the blood-brain barrier, systemic administration (e.g., intraperitoneal injection) can be performed, similar to MPTP models.
-
-
Behavioral Analysis: Perform motor function tests (e.g., rotarod, cylinder test) at baseline and various time points post-injection to assess functional deficits.
-
Post-mortem Analysis:
-
Immunohistochemistry: At the experimental endpoint, perfuse the animals and prepare brain sections. Stain for TH to quantify the loss of dopaminergic neurons in the SNc and their terminals in the striatum. Also, stain for markers of other neuronal populations (e.g., serotonin, norepinephrine) and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes) to assess off-target effects and neuroinflammation.
-
Neurochemistry: Use High-Performance Liquid Chromatography (HPLC) to measure the levels of dopamine and its metabolites (DOPAC, HVA) in the striatum.
-
Figure 3: Decision tree for selecting a dopaminergic neurotoxin.
Conclusion
The available evidence on this compound is currently insufficient to definitively assess its specificity for dopaminergic neurons. While its chemical structure suggests a potential for selective uptake via the dopamine transporter, preliminary data indicates a broader cytotoxic potential, including the formation of harmful precipitates[1]. In contrast, 6-OHDA and MPTP are well-characterized neurotoxins with established protocols and a large body of literature detailing their specificity and limitations.
For researchers seeking a tool for the selective ablation of dopaminergic neurons, 6-OHDA and MPTP remain the standards. However, this compound presents an area for further investigation. The experimental protocols outlined in this guide provide a roadmap for characterizing its neurotoxic profile and determining if it offers any advantages over existing alternatives. Future studies should focus on rigorous in vitro and in vivo assessments of its DAT-dependent toxicity and a thorough examination of its effects on non-dopaminergic neuronal populations.
References
- 1. AFMR - Neurotoxicity of chlorinated dopamine. [afmr.org]
- 2. Comparison of Two MPTP Doses on Mouse Behaviors and Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic comparison between MPTP and rotenone neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of 2-Chlorodopamine and Its Analogs on cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated effects of 2-Chlorodopamine and its structural analogs on intracellular cyclic adenosine monophosphate (cAMP) levels. Due to a lack of direct comparative studies measuring cAMP in response to these specific compounds, this guide synthesizes information from research on their dopamine receptor activity to infer their likely impact on adenylyl cyclase and subsequent cAMP production.
Introduction to Dopamine Receptor Signaling and cAMP
Dopamine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are broadly classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. The signaling cascades initiated by these receptor subtypes have opposing effects on the production of the second messenger cAMP.
-
D1-like receptors are typically coupled to the G stimulatory protein (Gs). Upon activation, Gs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. This leads to an increase in intracellular cAMP levels.
-
D2-like receptors are generally coupled to the G inhibitory protein (Gi). Activation of Gi inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Therefore, the effect of a dopamine analog on cAMP levels is primarily determined by its affinity and efficacy at D1-like versus D2-like receptors.
Inferred Effects of this compound and Analogs on cAMP Levels
Based on available literature regarding the synthesis and activity of this compound and its analogs, a qualitative comparison of their expected effects on cAMP can be inferred. The following table summarizes these anticipated effects. It is important to note that these are predictions based on receptor agonist activity and not from direct, side-by-side experimental measurement of cAMP.
| Compound | Primary Dopamine Receptor Target (Inferred) | Expected Effect on cAMP Levels |
| This compound | DA1 Receptor Agonist | Increase |
| N-methyl-2-chlorodopamine | DA1 Receptor Agonist | Increase |
| N-ethyl-2-chlorodopamine | DA1 Receptor Agonist | Increase (Potentially lower than N-methyl) |
| N-propyl-2-chlorodopamine | DA1 Receptor Agonist | Increase (Potentially lower than N-ethyl) |
| 6-Hydroxydopamine | Primarily a neurotoxin, but can act on dopamine receptors. Its effect on cAMP is complex and may involve repressive effects on downstream signaling elements like CREB. | Complex/Potentially Disruptive |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for D1 and D2 dopamine receptors and their ultimate effect on cAMP production.
Experimental Protocols
To experimentally quantify the effects of this compound and its analogs on cAMP levels, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and robust method.
Protocol: cAMP Competitive ELISA
This protocol is a generalized procedure based on commercially available cAMP ELISA kits.
1. Materials:
-
cAMP ELISA Kit (containing anti-cAMP antibody-coated plate, cAMP-HRP conjugate, cAMP standards, wash buffer, substrate, and stop solution)
-
Cultured cells expressing relevant dopamine receptors (e.g., HEK293 or CHO cells transfected with D1 or D2 receptors)
-
Cell culture medium and supplements
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Lysis buffer
-
This compound and its analogs
-
Microplate reader capable of measuring absorbance at 450 nm
2. Experimental Workflow:
3. Detailed Steps:
-
Cell Culture: Seed cells at an appropriate density in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound and its analogs in a suitable solvent. Create a dilution series to test a range of concentrations.
-
Cell Treatment:
-
Aspirate the cell culture medium.
-
Add medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation and incubate for a short period.
-
Add the different concentrations of the test compounds to the wells. Include a vehicle control and a positive control (e.g., forskolin, a direct activator of adenylyl cyclase).
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis: Aspirate the treatment medium and add lysis buffer to each well to release the intracellular cAMP.
-
ELISA:
-
Add the cell lysates, cAMP standards, and controls to the appropriate wells of the anti-cAMP antibody-coated microplate.
-
Add the cAMP-HRP conjugate to each well.
-
Incubate the plate for the time specified in the kit instructions (e.g., 2 hours) to allow for the competitive binding reaction between the sample/standard cAMP and the cAMP-HRP for the antibody binding sites.
-
Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate until sufficient color development is observed.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the cAMP standards against their known concentrations.
-
Determine the concentration of cAMP in the experimental samples by interpolating their absorbance values on the standard curve. The absorbance is inversely proportional to the amount of cAMP in the sample.
-
Conclusion
While direct experimental data comparing the effects of this compound and its analogs on cAMP levels is currently limited in the public domain, their known activity as DA1 receptor agonists strongly suggests they will lead to an increase in intracellular cAMP. The provided experimental protocol offers a standard and reliable method for researchers to quantify these effects and further elucidate the structure-activity relationships of this class of compounds in modulating dopamine receptor signaling pathways. Such studies are crucial for the development of novel therapeutics targeting the dopaminergic system.
Safety Operating Guide
Proper Disposal of 2-Chlorodopamine: A Guide for Laboratory Professionals
For Immediate Reference: Treat 2-Chlorodopamine as a Hazardous Chemical Waste. Professional disposal is mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, a neurotoxic chlorinated compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of generating dust or aerosols.
Handling Precautions:
-
Conduct all handling of this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
Prevent the generation of dust and aerosols.
-
Ensure eyewash stations and safety showers are readily accessible.[1]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Segregation of Waste:
-
Isolate all waste containing this compound from other laboratory waste streams.
-
Do not mix with non-hazardous waste.
-
Keep separate from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
-
Waste Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for all this compound waste.
-
The container must be made of a material compatible with chlorinated compounds.
-
Ensure the container is tightly sealed at all times, except when adding waste.[2]
-
-
Labeling:
-
Clearly label the waste container with "HAZARDOUS WASTE" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date of waste generation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
The storage area should be away from sources of heat and ignition.
-
Follow all institutional and local regulations for hazardous waste storage.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete inventory of the waste.
-
Only transfer the waste to authorized personnel from a licensed hazardous waste disposal company.
-
III. Decontamination of Labware and Surfaces
-
Reusable Labware:
-
Rinse glassware and equipment that have come into contact with this compound with a suitable organic solvent (e.g., ethanol or acetone) under a fume hood.
-
Collect the first rinse as hazardous waste. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]
-
After the initial solvent rinse, wash with soap and water.
-
-
Surfaces:
-
Decontaminate work surfaces with a suitable solvent and then with soap and water.
-
Dispose of all cleaning materials (e.g., paper towels, wipes) as hazardous waste.
-
IV. Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbent material and spilled substance into a sealed container for hazardous waste.
-
Decontaminate: Clean the spill area as described in the decontamination section.
-
Report: Report the spill to your EHS office immediately.
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
VI. Quantitative Data Summary
| Parameter | Guideline | Source |
| pH of Aqueous Waste for Drain Disposal | Not Applicable; Drain disposal is prohibited. | [4] |
| Container Rinsate | First rinse (or first three for highly toxic) must be collected as hazardous waste. | [3] |
| Maximum Laboratory Storage | Do not store more than 10 gallons of hazardous waste in the lab. | [3] |
Disclaimer: The information provided in this document is intended as a general guide. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal. It is the responsibility of the waste generator to ensure compliance with all applicable laws and regulations.
References
Essential Safety and Operational Guidance for Handling 2-Chlorodopamine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2-Chlorodopamine. The following procedural guidance is designed to answer specific operational questions, ensuring the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Double gloving is required. [4][5] Use powder-free, disposable nitrile gloves as the primary recommendation for short-term protection.[4][6][7] For prolonged contact or when handling concentrated solutions, consider gloves with higher chemical resistance such as neoprene or butyl rubber.[8] Always consult the glove manufacturer's chemical resistance guide for the specific solvents being used.[6] |
| Change gloves frequently (at least every 30-60 minutes) and immediately if they become contaminated or damaged.[4][9] | ||
| Body Protection | Laboratory Coat/Gown | A disposable, long-sleeved gown with tight-fitting elastic or knit cuffs that closes in the back is mandatory.[4][7] Ensure the gown is made of a low-permeability fabric. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required at all times.[7] A face shield must be worn over safety goggles whenever there is a risk of splashes or aerosols.[6][10] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is necessary when engineering controls (e.g., fume hood) are not available or are insufficient to control exposure to dust or aerosols.[6][7] The use of a respirator requires a formal respiratory protection program, including fit testing and training.[6] |
| Additional Protection | Shoe and Hair Covers | Disposable shoe and hair covers are recommended to prevent the spread of contamination.[7] |
Operational Plan for Safe Handling
A systematic approach is essential for minimizing exposure and ensuring safety when working with this compound.
Step 1: Pre-Handling Preparations
-
Conduct a Risk Assessment: Before beginning any work, perform a thorough risk assessment for the entire experimental procedure.
-
Designated Work Area: All handling of this compound should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, before handling the compound.
-
Inspect PPE: Carefully inspect all PPE for any defects, such as tears or punctures in gloves, before use.
Step 2: Handling this compound
-
Donning PPE: Put on all required PPE in the correct order: gown, hair and shoe covers, inner gloves, safety goggles, face shield, and outer gloves. The outer gloves should be placed over the cuffs of the gown.[4]
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing dish to avoid contamination of balances.
-
Preparing Solutions: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Keep containers closed when not in use.
-
Experimental Procedures: Conduct all experimental manipulations within the fume hood. Avoid generating dust or aerosols.[1]
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove the outer gloves first, followed by the gown, face shield, and safety goggles. The inner gloves should be the last item removed.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.[4]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and exposure to others.
-
Solid Waste: All solid waste, including empty vials, contaminated weighing dishes, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.[5][11]
-
Liquid Waste: Unused solutions of this compound and the first rinse of any contaminated glassware should be collected as hazardous chemical waste.[3] Do not dispose of this waste down the drain.
-
Contaminated PPE: All used PPE, including gloves, gowns, and shoe covers, should be disposed of as hazardous waste in a designated, sealed container.[12]
-
Regulatory Compliance: All waste disposal must adhere to federal, state, and local regulations for hazardous waste.[12]
Visual Workflow and Emergency Procedures
The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate response to a spill.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Procedure for a this compound Spill.
References
- 1. orf.od.nih.gov [orf.od.nih.gov]
- 2. wellbefore.com [wellbefore.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. springenvironmental.com [springenvironmental.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. youtube.com [youtube.com]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
